Product packaging for Azathioprine (sodium)(Cat. No.:CAS No. 55774-33-9)

Azathioprine (sodium)

Cat. No.: B1251177
CAS No.: 55774-33-9
M. Wt: 300.26 g/mol
InChI Key: OEMACMAHBHOELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azathioprine sodium is the sodium salt form of azathioprine, a purine analog and immunosuppressive antimetabolite first synthesized in 1956 . As a research tool, it is invaluable for investigating immunosuppressive pathways and the mechanisms underlying autoimmune diseases and transplant rejection . Its primary research applications include the study of renal transplant rejection, rheumatoid arthritis, inflammatory bowel disease (such as Crohn's disease and ulcerative colitis), and a range of other autoimmune conditions like lupus nephritis and autoimmune hepatitis . The compound acts as a prodrug and is rapidly converted in research models to its active metabolite, 6-mercaptopurine (6-MP) . The subsequent metabolites, 6-thioguanine nucleotides (6-TGNs), are incorporated into replicating DNA, which halts DNA synthesis and inhibits the proliferation of rapidly dividing cells, particularly T and B lymphocytes . This inhibition of purine synthesis effectively suppresses cell-mediated immune responses and antibody production, making it a key compound for modulating the immune system in experimental settings . Research using azathioprine sodium requires careful consideration of pharmacogenetics. The cytotoxicity and myelosuppressive effects of the drug are strongly influenced by the activity of enzymes such as thiopurine methyltransferase (TPMT) and NUDT15 . Studies have shown that genetic polymorphisms in these enzymes can lead to the accumulation of active metabolites and significantly increase the risk of severe bone marrow suppression in clinical populations, a critical factor to consider in translational research . Furthermore, investigations have revealed that azathioprine can interact with DNA, leading to oxidative damage and the formation of DNA adducts, which is an important area of study for its mutagenic and carcinogenic potential . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N7NaO2S B1251177 Azathioprine (sodium) CAS No. 55774-33-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55774-33-9

Molecular Formula

C9H7N7NaO2S

Molecular Weight

300.26 g/mol

IUPAC Name

sodium 6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide

InChI

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13);

InChI Key

OEMACMAHBHOELV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na]

Related CAS

446-86-6 (Parent)

Synonyms

Azathioprine
Azathioprine Sodium
Azathioprine Sodium Salt
Azathioprine Sulfate
Azothioprine
Immuran
Imuran
Imurel
Sodium, Azathioprine

Origin of Product

United States

Historical and Foundational Chemical Biology of Azathioprine Sodium

Genesis and Early Development as a Thiopurine Analog

Thiopurines were first discovered in the early 1950s by Gertrude B. Elion and George H. Hitchings researchgate.net. Their groundbreaking contributions to drug development, including the discovery of 6-mercaptopurine (B1684380) (6-MP), led to the Nobel Prize in Medicine or Physiology in 1988 researchgate.netacs.org. Azathioprine (B366305) (initially named BW 57-322) was synthesized by Hitchings and Elion in 1957 wikipedia.org. The aim was to create a derivative of 6-MP that could act as a metabolically active, yet masked, form of the parent compound, potentially offering a better therapeutic index drugbank.com. Early work demonstrated that 6-MP could decrease antibody production, suggesting an immunomodulatory effect researchgate.net. Azathioprine itself is an imidazolyl derivative of 6-mercaptopurine drugs.com.

Azathioprine Sodium as a Prodrug in Biological Systems

Azathioprine is considered a prodrug for 6-mercaptopurine drugbank.comnih.govmedkoo.comjci.orgiarc.frebi.ac.uknih.gov. The conversion of azathioprine to 6-MP is a crucial initial step in its biological activity wikipedia.orgjci.orgnih.gov. This conversion occurs non-enzymatically drugbank.com. Approximately 88% of absorbed azathioprine is converted to 6-mercaptopurine and methylnitro-thioimidazole in red blood cells (RBCs) through a reaction mediated by glutathione (B108866) and other sulfhydryl-containing compounds wikipedia.orgjci.orgmdpi.com. The sodium salt form of azathioprine is sufficiently soluble in water to form a 10 mg/mL solution drugs.commedkoo.com. While stable in neutral or acidic solutions, hydrolysis to mercaptopurine can occur in the presence of excess sodium hydroxide, especially with warming, and also in the presence of sulfhydryl compounds like cysteine, glutathione, and hydrogen sulfide (B99878) drugs.commedkoo.com.

Once formed, 6-mercaptopurine is further metabolized through several competing pathways mdpi.com. The primary pathway leading to the active cytotoxic metabolites involves intracellular activation by hypoxanthine (B114508) phosphoribosyltransferase (HPRT) into 6-thioinosine monophosphate (6-TIMP) drugs.commdpi.comfrontiersin.org. 6-TIMP is then converted by inosine (B1671953) monophosphate dehydrogenase (IMPDH) to 6-thioxanthosine (B11829551) monophosphate, and subsequently by guanosine (B1672433) monophosphate synthase (GMPS) into 6-thioguanine (B1684491) nucleotides (6-TGNs), which are considered the main active metabolites drugs.comfrontiersin.org. These thioguanine nucleotides, including 6-thioguanosine (B559654) monophosphate (6-TGMP), 6-thioguanosine diphosphate (B83284), and 6-thioguanosine triphosphate, are ultimately incorporated into DNA and RNA, disrupting nucleic acid synthesis and function wikipedia.orgdrugbank.comdrugs.commedkoo.comjci.org.

Competing catabolic pathways inactivate 6-MP. One major route is methylation catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), forming the inactive metabolite 6-methylmercaptopurine (B131649) (6-MMP) wikipedia.orgdrugbank.comdrugs.commdpi.com. Another inactivation pathway involves oxidation catalyzed by xanthine (B1682287) oxidase (XO), which converts 6-MP into 6-thiouric acid wikipedia.orgdrugbank.comdrugs.commdpi.comfrontiersin.org.

The metabolic fate of azathioprine and 6-MP is summarized in the table below:

CompoundConversion PathwayKey Enzymes InvolvedResulting MetabolitesBiological Activity
AzathioprineNon-enzymatic reduction (e.g., by glutathione)Glutathione, other sulfhydryl compounds6-Mercaptopurine, methylnitro-thioimidazoleProdrug
6-MercaptopurineAnabolic pathwayHPRT, IMPDH, GMPS, kinases6-TIMP, 6-TGMP, 6-thioguanine nucleotides (6-TGNs)Active metabolites
6-MercaptopurineCatabolic pathway (methylation)TPMT6-Methylmercaptopurine (6-MMP)Inactive metabolite
6-MercaptopurineCatabolic pathway (oxidation)Xanthine Oxidase (XO)6-Thiouric acidInactive metabolite
6-TIMPFurther phosphorylationNucleoside monophosphate kinase (NMPK), NDPK6-thioinosine diphosphate, 6-thioinosine triphosphateMetabolites
6-TIMPMethylationTPMT6-methylthioinosine (B81876) monophosphate (6-MTIMP)Metabolite
6-TGMPFurther phosphorylationNucleoside diphosphate kinase (NDPK), kinases6-thioguanosine diphosphate, 6-thioguanosine triphosphateActive metabolites

Chemical Structure-Activity Relationship Principles

The biological activity of azathioprine is intrinsically linked to its chemical structure and its conversion to active metabolites, particularly the thioguanine nucleotides. Azathioprine itself is a thiopurine where the mercapto hydrogen of 6-mercaptopurine is substituted with a 1-methyl-4-nitroimidazol-5-yl group nih.govebi.ac.uk. This structural modification renders azathioprine less susceptible to immediate metabolism by xanthine oxidase compared to 6-MP, allowing it to be absorbed and distributed before being converted to the active form frontiersin.org.

The conversion of azathioprine to 6-MP involves the cleavage of the thioether linkage connecting the purine (B94841) and the imidazole (B134444) moieties researchgate.net. This mercaptolysis is mediated by nucleophilic attack on the imidazole ring researchgate.net.

The active metabolites, the thioguanine nucleotides (6-TGNs), exert their primary effects by interfering with nucleic acid synthesis wikipedia.orgdrugs.commedkoo.comjci.org. As purine analogs, they compete with endogenous purines (adenine and guanine) for incorporation into newly synthesized DNA and RNA wikipedia.orgmedkoo.comjci.org. The incorporation of 6-TGNs into DNA is considered a significant contributor to the cytotoxicity of azathioprine, particularly in rapidly proliferating cells like lymphocytes wikipedia.orgdrugs.commedkoo.com. Additionally, 6-TGNs can inhibit enzymes involved in purine synthesis, such as inosine monophosphate dehydrogenase (IMPDH) drugbank.com.

Research into the structure-activity relationships of thiopurines and their metabolizing enzymes, such as glutathione S-transferases (GSTs), has identified specific structural elements and amino acid residues important for the bioactivation of azathioprine oup.com. This highlights how subtle changes in chemical structure can impact the interaction with metabolic enzymes and influence the formation of active compounds oup.comslideshare.net.

The prodrug strategy employed with azathioprine, where the active moiety (6-MP) is masked by the imidazole group, influences its pharmacokinetic properties and allows for systemic distribution before activation drugbank.comslideshare.net. This chemical design contributes to its clinical utility as an immunosuppressant.

Molecular Mechanisms of Action of Azathioprine Sodium

Initial Conversion and Prodrug Activation Mechanisms

Azathioprine (B366305) itself is largely inactive and serves as a prodrug for the active compound 6-mercaptopurine (B1684380) (6-MP). This initial conversion is a critical step in its activation. wikipedia.orgfda.gov.ph

Non-Enzymatic Conversion to 6-Mercaptopurine

The conversion of azathioprine to 6-mercaptopurine can occur non-enzymatically. This process involves the reductive cleavage of the thioether bond in azathioprine. wikipedia.orgdrugbank.comwjgnet.comgastrotraining.comclinicalpub.com This non-enzymatic reaction is facilitated by sulfhydryl-containing compounds such as glutathione (B108866), which are present in various tissues including the intestinal wall, liver, and red blood cells. wikipedia.orggastrotraining.comwjgnet.com While this non-enzymatic pathway contributes to the initial breakdown, enzymatic processes also play a significant role. wjgnet.compharmgkb.org

Glutathione S-Transferase (GST)-Mediated Metabolism

Beyond the non-enzymatic conversion, glutathione S-transferases (GSTs) are also involved in the metabolism of azathioprine to 6-mercaptopurine. wjgnet.compharmgkb.orgfrontiersin.orgnih.govmdpi.com Studies suggest that GSTs, particularly isoforms A and M, can catalyze the reaction between azathioprine and glutathione, increasing the speed of mercaptopurine formation. wjgnet.compharmgkb.orgnih.gov Research indicates that approximately 90% of the conversion of azathioprine to 6-MP may be catalyzed by GSTs. frontiersin.org The activity of certain GST isoforms, such as GST-M1, has been linked to the efficiency of this conversion and the subsequent production of active metabolites. wjgnet.comnih.govnih.gov

Downstream Metabolite Formation and Bioactive Species

Following the formation of 6-mercaptopurine, it undergoes further complex metabolism through several competing enzymatic pathways, leading to the generation of various downstream metabolites, including the pharmacologically active thioguanine nucleotides. drugbank.comwjgnet.comnih.govsbgh.mb.ca

Generation of Thioinosine Monophosphate (TIMP) via Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

A key step in the activation of 6-mercaptopurine is its conversion to 6-thioinosine monophosphate (TIMP). This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). jbclinpharm.orgdrugbank.comwjgnet.comgastrotraining.comfrontiersin.orguq.edu.aunih.govresearchgate.netmdpi.commdpi.com HGPRT is a crucial enzyme in the purine (B94841) salvage pathway, and its action on 6-MP diverts the compound towards the synthesis of thiopurine nucleotides, which are the primary mediators of azathioprine's immunosuppressive effects. jbclinpharm.orggastrotraining.comfrontiersin.org

Formation of 6-Thioguanine (B1684491) Nucleotides (6-TGNs) and Phosphorylated Forms

TIMP is a central intermediate in the formation of the active 6-thioguanine nucleotides (6-TGNs). fda.gov.phgastrotraining.comclinicalpub.comnih.govsbgh.mb.cauq.edu.auresearchgate.netmdpi.commdpi.comnih.govbmj.com TIMP is further metabolized through a series of enzymatic steps, including the action of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS), to form 6-thioguanine monophosphate (6-TGMP). drugbank.comwjgnet.comuq.edu.aumdpi.combmj.com Subsequently, 6-TGMP is phosphorylated by kinases to yield the di- and triphosphate forms, 6-thioguanine diphosphate (B83284) (6-TGDP) and 6-thioguanine triphosphate (6-TGTP), collectively known as 6-TGNs. drugbank.comuq.edu.aubmj.comageb.be These phosphorylated metabolites are incorporated into DNA and RNA, interfering with nucleic acid synthesis and function, particularly in proliferating immune cells. wikipedia.orgfda.gov.phmdpi.comresearchgate.net The levels of 6-TGNs in red blood cells are often monitored as they correlate with the therapeutic efficacy of azathioprine. nih.govsbgh.mb.canih.gov

Formation of 6-Methylmercaptopurine (B131649) Nucleotides (6-MMPNs)

Another significant metabolic pathway for 6-mercaptopurine involves methylation catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). wikipedia.orgdrugbank.comwjgnet.comnih.govsbgh.mb.cauq.edu.auresearchgate.netmdpi.commdpi.combmj.comresearchgate.netrupahealth.com This process leads to the formation of 6-methylmercaptopurine (6-MMP) and its corresponding nucleotides, collectively referred to as 6-methylmercaptopurine nucleotides (6-MMPNs). fda.gov.phdrugbank.comsbgh.mb.caresearchgate.netnih.govbmj.comageb.berupahealth.compsu.edu TPMT activity exhibits considerable genetic variability, which influences the balance between the formation of 6-TGNs and 6-MMPNs. gastrotraining.comnih.govsbgh.mb.cabmj.comageb.benih.govd-nb.info High levels of 6-MMPNs are generally associated with a reduced formation of 6-TGNs and have been linked to potential hepatotoxicity and myelotoxicity. wjgnet.comnih.govsbgh.mb.canih.govrupahealth.com

Table 1: Key Enzymes and Metabolites in Azathioprine Metabolism

Compound NameRoleKey Enzymes Involved
AzathioprineProdrugGSTs, Non-enzymatic conversion
6-Mercaptopurine (6-MP)Intermediate metabolite, also a prodrug-
Thioinosine Monophosphate (TIMP)Intermediate in 6-TGN formationHGPRT
6-Thioguanine Nucleotides (6-TGNs)Active metabolites (6-TGMP, 6-TGDP, 6-TGTP)IMPDH, GMPS, Kinases
6-Methylmercaptopurine (6-MMP)MetaboliteTPMT
6-Methylmercaptopurine Nucleotides (6-MMPNs)Metabolites (e.g., 6-MeTIMP, 6-MTIDP, 6-MTITP)TPMT
6-Thiouric Acid (6-TUA)Inactive metaboliteXanthine (B1682287) Oxidase (XO)

Inhibition of Purine de Novo Synthesis Pathways

The active metabolites of azathioprine, particularly methylmercaptopurine ribonucleotides (e.g., meTIMP), inhibit key enzymes in the de novo purine synthesis pathway. pharmgkb.orgfda.gov.phmdpi.comfrontiersin.org This inhibition reduces the availability of purine nucleotides required for DNA and RNA synthesis, thereby suppressing the proliferation of lymphocytes. wikipedia.orgpatsnap.commsstate.edufrontiersin.org

Disruption of Nucleotide Interconversion

Azathioprine's metabolites interfere with the interconversion of purine nucleotides. fda.gov.phchemicalbook.comrupahealth.comrupahealth.com Specifically, 6-MP nucleotides inhibit the conversion of inosine monophosphate (IMP) to adenine (B156593) monophosphate (AMP) and to xanthine monophosphate (XMP). chemicalbook.com This action limits the availability of precursors needed for the synthesis of both adenine and guanine (B1146940) nucleotides, further disrupting the balance of the intracellular nucleotide pool. chemicalbook.com

Perturbation of Intracellular Nucleotide Pool Availability

The inhibition of enzymes involved in de novo purine synthesis and nucleotide interconversion by azathioprine metabolites leads to a significant perturbation of intracellular nucleotide pool availability. researchgate.netmdpi.comoup.commdpi.com This depletion of purine nucleotides, particularly ATP and GTP, is detrimental to rapidly dividing cells like lymphocytes, which heavily rely on the de novo pathway for their nucleotide requirements. msstate.edunih.gov Research has suggested that this perturbation of intracellular nucleotide pools may contribute to the immunosuppressive effects of azathioprine. researchgate.netmdpi.comoup.com

Nucleic Acid Synthesis and Function Modulation

Beyond inhibiting purine synthesis, the active metabolites of azathioprine, primarily 6-TGNs, directly impact nucleic acid synthesis and function through their incorporation into DNA and RNA. pharmgkb.orgwikipedia.orgnih.govmdpi.comrupahealth.compatsnap.comhmdb.ca

Incorporation of 6-TGNs into DNA and RNA

A key mechanism of action involves the incorporation of 6-TGNs into newly synthesized DNA and RNA strands during cell division. wikipedia.orgnih.govmdpi.comrupahealth.compatsnap.comnih.govjbclinpharm.orgresearchgate.netnih.gov Following the metabolic conversion of azathioprine to 6-MP and then to 6-TGNs, these thiopurine analogues are recognized by cellular machinery as natural purine bases (guanine and adenine) and are incorporated into the growing nucleic acid chains. wikipedia.orgmdpi.comrupahealth.compatsnap.comnih.govoncohemakey.com This incorporation of "false" bases disrupts the normal structure and function of DNA and RNA. patsnap.comhmdb.cadrugbank.com

Research findings on 6-TGN incorporation:

Nucleic AcidMetabolite IncorporatedEffectSource(s)
DNA6-thio-dGTPDisrupts structure, triggers repair pathways pharmgkb.orgpatsnap.comresearchgate.netoncohemakey.com
RNA6-thio-GTPDisrupts synthesis and function pharmgkb.orgmdpi.compatsnap.com

Specific Inhibition of DNA Synthesis and Repair

The incorporation of 6-TGNs into DNA leads to several downstream effects, including the specific inhibition of DNA synthesis and repair mechanisms. mdpi.compatsnap.comhmdb.cacapes.gov.br The presence of 6-TGNs in the DNA helix can cause base mispairing during replication, which triggers the DNA mismatch repair (MMR) system. patsnap.comresearchgate.netoncohemakey.com While the MMR system attempts to correct these abnormalities, persistent repair activity in the presence of incorporated 6-TGNs can lead to DNA strand breaks and ultimately induce cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly proliferating cells. patsnap.comresearchgate.netoncohemakey.comnih.govaacrjournals.org Furthermore, 6-TGNs, especially when exposed to UVA light, can act as photosensitizers, generating reactive oxygen species (ROS) that cause oxidative damage to DNA, including strand breaks and the formation of oxidized 6-TG lesions. aacrjournals.orgoup.commdpi.comoup.comnih.gov These damaged DNA structures can also block DNA polymerases, further inhibiting DNA replication. aacrjournals.orgoup.comnih.gov

Data on DNA synthesis inhibition:

Mechanisms of Cell Proliferation Inhibition in Research Models

In various research models, azathioprine and its metabolites have demonstrated significant inhibition of cell proliferation. Studies in regenerating rat liver, as well as in tissues like the spleen, kidney, duodenum, thymus, and lymph nodes, have shown that azathioprine and its metabolite 6-MP inhibit DNA synthesis. wikipedia.org The primary mechanism involves the disruption of de novo purine synthesis, a critical pathway for the production of DNA and RNA. nih.govuni.luribocentre.org By interfering with purine synthesis, azathioprine limits the availability of nucleotides required for cell division. nih.govuni.luribocentre.org This effect is particularly pronounced in rapidly dividing cells, such as lymphocytes, which are highly dependent on the de novo pathway for purine synthesis compared to other cell types that can utilize the purine "salvage" pathway more effectively. uni.luribocentre.org Furthermore, in vitro studies using hepatocarcinoma cells have shown that azathioprine can inhibit metabolic activity in a dose- and time-dependent manner, indicating an impact on cell proliferation and/or mitochondrial function. wikipedia.org

Cellular Signaling Pathway Modulation

Azathioprine and its metabolites modulate several key cellular signaling pathways, particularly within immune cells, contributing to their immunosuppressive properties. A notable area of impact is on CD28-mediated signaling in primary T cells.

Rac1 GTPase Pathway Modulation by 6-ThioGTP

A significant molecular target of azathioprine metabolites is the Rac1 GTPase pathway. The metabolite 6-thioguanine triphosphate (6-Thio-GTP) specifically modulates the activation of Rac1 upon CD28 costimulation. Research indicates that 6-Thio-GTP competes with GTP and binds to Rac1, thereby blocking its activation. This blockade of Rac1 activation leads to the suppression of downstream signaling cascades involving Rac1 target genes, including MEK, NF-κB, and bcl-xL. The modulation of this pathway ultimately contributes to the induction of a mitochondrial pathway of apoptosis in T cells. This specific interference with Rac1 activation by 6-Thio-GTP is considered a key mechanism explaining the immunosuppressive effects of azathioprine in T lymphocytes. Beyond T cells, 6-MP has also been shown to inhibit Rac1 activation and its associated signaling in endothelial cells.

Blockade of Bcl-xL Protein Synthesis

Azathioprine has been observed to downregulate the expression of the anti-apoptotic protein Bcl-xL at both the mRNA and protein levels. This effect is closely linked to the modulation of CD28 signaling. The suppression of Bcl-xL protein synthesis is a consequence of the upstream blockade of Rac1 activation by azathioprine metabolites. By reducing the levels of this anti-apoptotic protein, azathioprine promotes a pro-apoptotic cellular environment in target cells.

Induction of Programmed Cell Death (Apoptosis) in Specific Cell Types

A crucial mechanism of action for azathioprine and its metabolites is the induction of programmed cell death, or apoptosis, particularly in specific immune cell types. Studies have shown that azathioprine and its metabolites induce apoptosis in T cells, notably activated CD4+ T lymphocytes. ribocentre.org This induction of apoptosis is dependent on costimulation through CD28. The apoptotic pathway triggered is primarily mitochondrial, involving events such as the downregulation of Bcl-xL and the suppression of mitochondrial membrane potential. Increased rates of apoptosis in mononuclear cells have been reported in patients with inflammatory bowel disease undergoing azathioprine treatment. nih.gov Furthermore, research in mice models has indicated that azathioprine can induce apoptosis in a dose-dependent manner in certain strains. Another mechanism contributing to apoptosis involves DNA mismatch repair-dependent signaling in cells proficient in this repair mechanism, where azathioprine-induced DNA damage leads to apoptosis. In the context of cancer research models, a combination of azathioprine and buthionine sulfoximine (B86345) has been shown to induce necroptosis, a form of programmed cell death, in hepatocarcinoma cells through a mitochondrial-dependent pathway. wikipedia.org

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

Azathioprine and its metabolites are known to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. This inhibition occurs, at least in part, through the suppression of IκB phosphorylation. The suppression of NF-κB activation is a downstream effect of the blockade of Rac1 activation by azathioprine metabolites. Research, including studies analyzing the NF-κB p50/p65 complex, has demonstrated that treatment with 6-MP leads to a downregulation of this complex. While some studies under specific stress conditions (like oxidative-inflammatory stress in hepatic cells) have shown activation of the NIK/NF-κB axis, the primary immunosuppressive mechanism linked to azathioprine's effect on immune cells involves the inhibition of NF-κB activation via the Rac1 pathway.

Interference with Dendritic Cell Na+/H+ Exchanger Activity and Associated Cellular Responses

Azathioprine has been shown to interfere with the activity of the Na+/H+ exchanger in dendritic cells (DCs), particularly in response to stimulation by bacterial lipopolysaccharides (LPS). This interference is believed to contribute to the anti-inflammatory effects of the drug. In research models using murine bone marrow-derived dendritic cells, LPS stimulation typically leads to increased Na+/H+ exchanger activity, reactive oxygen species (ROS) formation, cell swelling, TNFα production, and cell migration. However, exposure to azathioprine (at a concentration of 10 μM) significantly blunted these LPS-induced responses. Importantly, azathioprine itself did not significantly alter the basal Na+/H+ exchanger activity, cell volume, or ROS formation in these dendritic cells prior to LPS exposure, indicating its effect is on the activation induced by stimuli like LPS.

Modulation of Inflammatory Pathways at a Molecular Level

Azathioprine sodium, a prodrug, exerts its immunosuppressive and anti-inflammatory effects primarily through its active metabolites, particularly the 6-thioguanine nucleotides (6-TGNs). These metabolites interfere with fundamental cellular processes in rapidly proliferating immune cells, significantly modulating inflammatory pathways at a molecular level.

The primary mechanism involves the disruption of purine synthesis. Azathioprine is converted to 6-mercaptopurine (6-MP), which is further metabolized by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH) into 6-TGNs plos.orgresearchgate.net. These 6-TGNs are then incorporated into newly synthesized DNA and RNA, acting as false metabolites researchgate.nete-lactancia.org. This incorporation disrupts nucleic acid structure and function, thereby inhibiting the proliferation of rapidly dividing cells, most notably T and B lymphocytes, which are central to the inflammatory response e-lactancia.orgfrontiersin.orgpatsnap.com.

Beyond the direct inhibition of proliferation, 6-TGNs modulate inflammatory pathways through several molecular mechanisms:

Inhibition of T Cell Proliferation and Activation: By interfering with purine synthesis and incorporating into DNA, 6-TGNs effectively halt the rapid clonal expansion of activated T lymphocytes, a critical step in the adaptive immune response and inflammation e-lactancia.orgnih.gov. Studies have shown that 6-TGN inhibits the proliferation of both naive and effector/memory CD4+ T cells oup.com.

Induction of T Cell Apoptosis: Azathioprine and its metabolites can induce programmed cell death (apoptosis) in T cells, further reducing the population of immune cells involved in inflammation patsnap.comnih.gov. Specifically, the metabolite 6-thio-GTP has been shown to stimulate T cell apoptosis, potentially through the inhibition of Rac1 activation, which prevents anti-apoptotic signaling pathways nih.govebmconsult.com. This conversion of a costimulatory signal into an apoptotic signal by modulating Rac1 activity is a key mechanism nih.gov.

Interference with Signaling Pathways: The active metabolites, particularly 6-thio-GTP, have been found to interfere with key intracellular signaling pathways involved in inflammation. One significant target is the small GTPase Rac1. 6-thio-GTP can block the activation of Rac1, a protein crucial for various cellular processes including T cell activation, proliferation, and migration aai.orgnih.govaai.org. Inhibition of Rac1 activation can lead to the suppression of downstream signaling cascades, such as the JNK and NF-κB pathways ebmconsult.comaai.orgahajournals.org. The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition by azathioprine contributes to reduced production of pro-inflammatory mediators patsnap.comaai.org.

Modulation of Cytokine Production: Azathioprine has been shown to modulate the production of various cytokines, which are key signaling molecules in inflammatory responses. It can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) frontiersin.orgfrontiersin.orgjbclinpharm.org. These cytokines play crucial roles in initiating and amplifying inflammation mdpi.com. Conversely, some studies suggest that azathioprine treatment might be associated with increased levels of anti-inflammatory cytokines like IL-10 and TGF-β, potentially contributing to immunoregulation nih.gov.

Detailed research findings illustrate these molecular effects. For instance, studies have demonstrated the impact of 6-TGN on T cell proliferation in vitro.

Cell TypeTreatmentProliferation Inhibition (%)Reference
Naive CD4+ T cells6-TGNSignificant Inhibition oup.com
Effector/Memory CD4+ T cells6-TGNSignificant Inhibition oup.com
FOXP3+ T cells6-TGNInhibition oup.com
FOXP3- T cells6-TGNInhibition oup.com

Another area of research focuses on the impact of azathioprine metabolites on endothelial cells, which are involved in leukocyte recruitment during inflammation. Treatment with 6-mercaptopurine has been shown to inhibit endothelial cell activation, reducing the expression of adhesion molecules like VCAM-1 and chemokines such as CCL2 and CCL5, thereby inhibiting monocyte-endothelial cell adhesion and subsequent leukocyte transmigration aai.orgahajournals.org. This effect is linked to the suppression of Rac1 activation in endothelial cells aai.orgahajournals.org.

Furthermore, studies have investigated the effect of azathioprine on specific immune cell subsets. While it reduces total lymphocyte counts, research on its specific impact on subsets like Natural Killer (NK) cells has yielded varied results, with some studies suggesting potential selective depletion of NK cells or reduced expression of genes common in cytotoxic lymphocytes nih.gov.

Metabolic Biochemistry and Enzymatic Determinants of Azathioprine Sodium Disposition

Thiopurine S-Methyltransferase (TPMT) Pathway

The thiopurine S-methyltransferase (TPMT) enzyme plays a significant role in the metabolism of 6-MP, primarily leading to the formation of inactive metabolites. nih.govnih.govsynnovis.co.uk TPMT activity is highly variable among individuals due to genetic polymorphisms in the TPMT gene. nih.govnih.govsynnovis.co.ukresearchgate.netbmj.comresearchgate.netgvsu.edu

Role in 6-Mercaptopurine (B1684380) Methylation to 6-Methylmercaptopurine (B131649)

TPMT catalyzes the S-methylation of 6-mercaptopurine, converting it into 6-methylmercaptopurine (6-MMP). mdpi.comdrugbank.comnih.govontosight.ainih.govresearchgate.netnih.gov This methylation reaction is a major catabolic route for 6-MP, diverting it away from the anabolic pathway that leads to the formation of active thioguanine nucleotides (TGNs). nih.govsynnovis.co.ukgvsu.edunih.govbmj.comobgynkey.com TPMT also methylates intermediate thionucleotides, such as thioinosine monophosphate (TIMP), producing secondary methylated nucleotides like methylthioinosine monophosphate (meTIMP). nih.govpharmgkb.orgunits.it While 6-MMP is generally considered inactive and a poor substrate for further nucleotide conversion, meTIMP has been shown in vitro to inhibit de novo purine (B94841) synthesis. nih.govpharmgkb.orgunits.it

Competitive Nature of TPMT Activity with Anabolic Pathways

The TPMT-mediated methylation of 6-MP and its metabolites is a competitive process with the anabolic pathway initiated by hypoxanthine (B114508) phosphoribosyltransferase (HPRT). gvsu.edunih.govbmj.comobgynkey.com HPRT converts 6-MP into 6-thioinosine-5'-monophosphate (6-TIMP), which is then further metabolized through a series of enzymatic steps involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthase (GMPS) to form the active thioguanine nucleotides (TGNs). frontiersin.orgmdpi.comugr.esnih.govdrugbank.com The balance between the catabolic TPMT pathway and the anabolic HPRT pathway dictates the relative intracellular concentrations of methylated metabolites (like 6-MMP and meTIMP) and active TGNs. gvsu.edunih.govobgynkey.com Higher TPMT activity generally leads to increased production of methylated metabolites and reduced levels of active TGNs, while lower TPMT activity results in lower levels of methylated metabolites and potentially higher levels of TGNs. ugr.esgvsu.eduobgynkey.com This competitive relationship is a key factor influencing the variability in patient response and the risk of toxicity. gvsu.eduobgynkey.com

Xanthine (B1682287) Oxidase (XO) Pathway

Xanthine oxidase (XO), along with xanthine dehydrogenase (XDH), collectively referred to as xanthine oxidoreductase (XOR), represents another significant enzymatic pathway involved in the catabolism of 6-mercaptopurine. frontiersin.orgnih.govnih.govunits.itnih.gov XO is primarily found in the liver and intestinal mucosa. nih.govnih.gov

Oxidation of 6-Mercaptopurine to 6-Thiouric Acid

The primary function of the XO pathway in 6-MP metabolism is the oxidation of 6-MP to 6-thiouric acid (6-TUA). mdpi.comugr.esdrugbank.comwikipedia.orgnih.govontosight.ainih.govhres.caingentaconnect.com This is a major degradative pathway for 6-MP, leading to the formation of an inactive metabolite that is subsequently excreted, primarily in the urine. ugr.eswikipedia.orgingentaconnect.com Research suggests that the oxidation of 6-MP to 6-TUA occurs through a sequential metabolism via the intermediate 6-thioxanthine (B131520) (6-TX). nih.govnih.gov Both XO and XDH contribute to the production of the 6-TX intermediate, while XO and XDH are involved in the conversion of 6-TX to 6-TUA. nih.govnih.gov

Influence on Bioactive Metabolite Levels

The activity of xanthine oxidase directly influences the bioavailability of 6-MP for conversion into the active thioguanine nucleotides (TGNs). wikipedia.orgresearchgate.netinchem.orgnih.gov As XO catabolizes 6-MP to the inactive 6-TUA, higher XO activity reduces the amount of 6-MP available to enter the anabolic pathway mediated by HPRT. nih.gov This can lead to lower intracellular concentrations of active TGNs. Conversely, inhibition of XO activity, for example, by drugs like allopurinol (B61711), can decrease the catabolism of 6-MP, thereby increasing its availability for conversion to TGNs. wikipedia.orgnih.govageb.be This interaction highlights the competitive nature between the XO catabolic pathway and the anabolic pathway for 6-MP disposition and its impact on the levels of bioactive metabolites. nih.gov A case report demonstrated that high XO activity could lead to an inability to form detectable levels of active thiopurine metabolites like 6-TGN and 6-methylmercaptopurine ribonucleotides (6-MMPR). nih.gov

Other Enzymatic and Non-Enzymatic Transformations

Beyond the primary TPMT and XO pathways, azathioprine (B366305) and its metabolites undergo other enzymatic and potentially non-enzymatic transformations. Azathioprine's initial conversion to 6-MP is largely catalyzed by glutathione (B108866) S-transferases (GSTs), a process previously considered non-enzymatic. frontiersin.orgmdpi.comnih.gov

The anabolic pathway, which leads to the formation of the active thioguanine nucleotides (TGNs), involves several enzymes in addition to HPRT, including inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthase (GMPS). frontiersin.orgmdpi.comdrugbank.com These enzymes are crucial for the multi-step conversion of 6-TIMP into the cytotoxic TGNs. frontiersin.orgmdpi.comugr.esnih.govdrugbank.com

Aldehyde oxidase (AO) is another enzyme that has been implicated in the oxidative metabolism of 6-MP. nih.govnih.govfrontiersin.org Studies suggest that both XO and AO are involved in the oxidation of the intermediate 6-thioxanthine to 6-thiouric acid. nih.govnih.gov

While the conversion of azathioprine to 6-MP is predominantly enzymatic via GSTs, a small percentage may still occur through non-enzymatic mechanisms, potentially mediated by sulfhydryl compounds like glutathione. drugbank.comwikipedia.orginchem.org The fate of the nitroimidazole moiety of azathioprine after the cleavage to 6-MP has not been fully elucidated, though small amounts of 1-methyl-4-nitro-5-thioimidazole are formed. inchem.org

Involvement of Xanthine Dehydrogenase (XD)

Xanthine dehydrogenase (XD), also referred to as xanthine oxidase (XO), plays a significant role in the catabolism of 6-mercaptopurine, a key metabolite of azathioprine. XD catalyzes the oxidation of 6-MP to the inactive metabolite 6-thiouric acid (6-TU) fda.govbiocon.comdrugs.com. This enzymatic pathway represents a major route of inactivation for 6-MP fda.govbiocon.com.

Inhibition of XD, for instance, by drugs like allopurinol, can lead to increased plasma concentrations of 6-MP and its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs) fda.govbiocon.comdrugs.com. This interaction is the basis for the required dosage reduction of azathioprine when administered concurrently with XD inhibitors to avoid potential toxicity fda.govbiocon.comdrugs.com.

Research highlights the importance of XD in regulating the levels of active thiopurine metabolites. The conversion of 6-MP to 6-thiouric acid by XD is a deactivation step that competes with the pathways leading to the formation of the therapeutically active 6-TGNs fda.govbiocon.comresearchgate.net.

Aldehyde Oxidase-Mediated Metabolism

Aldehyde oxidase (AO) is another molybdenum-containing redox enzyme that has been implicated in the metabolism of thiopurines, including azathioprine nih.gov. While xanthine oxidase is a well-established enzyme in 6-MP catabolism, aldehyde oxidase also contributes to the metabolic fate of these compounds nih.gov.

Studies suggest that AO can be involved in the metabolism of azathioprine or its metabolites. Inhibition of AO by certain drugs has been associated with increased signals for azathioprine-induced adverse effects, suggesting a role for AO in the metabolic disposition of azathioprine nih.gov. However, the clinical importance of AO as a drug-metabolizing enzyme for thiopurines requires further investigation through in vitro and clinical research to fully clarify its contribution to pharmacokinetics nih.gov.

Reduction by Sulfhydryl Compounds

The initial conversion of azathioprine to 6-mercaptopurine is not solely an enzymatic process; it also occurs non-enzymatically through reduction in the presence of sulfhydryl compounds fda.govdrugbank.comnih.govhres.cawikidoc.org. Sulfhydryl compounds such as cysteine, glutathione, and hydrogen sulfide (B99878) can facilitate the cleavage of azathioprine to form 6-MP fda.govnih.govhres.cawikidoc.org.

This non-enzymatic conversion is a crucial step as it generates the precursor (6-MP) for the subsequent enzymatic pathways that lead to the formation of active thiopurine nucleotides fda.govdrugbank.comwikidoc.org. The presence and availability of these sulfhydryl compounds contribute to the initial breakdown of azathioprine in the body, occurring in locations such as the intestinal wall, liver, and on red blood cells wikipedia.org.

Pharmacogenomic Underpinnings of Azathioprine Sodium Metabolism

Thiopurine S-Methyltransferase (TPMT) Polymorphisms

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that plays a central role in the inactivation of thiopurine metabolites through S-methylation. researchgate.net Genetic variations in the TPMT gene lead to altered enzyme activity, impacting the metabolic fate of azathioprine (B366305). nih.govjhas-bsh.combmj.com

Genetic Variants and Enzyme Activity Profiles

The TPMT gene is highly polymorphic, with over 40 reported variant alleles. nih.gov The TPMT1 allele is considered the wild type and is associated with normal enzyme activity and a "normal metabolizer" phenotype. nih.gov Most individuals (approximately 86–97%) are TPMT normal metabolizers. nih.gov

Three variant TPMT alleles, TPMT2 (c.238G>C), TPMT3A (c.460G>A and c.719A>G in cis), and TPMT3C (c.719A>G), account for over 90% of the reduced or absent TPMT activity alleles. nih.gov Individuals who are heterozygous for one no-function TPMT allele (approximately 3–14% of the general population) are classified as intermediate metabolizers and have reduced enzyme activity. nih.gov Individuals who are homozygous or compound heterozygous for two non-functional alleles have very low or absent enzyme activity and are classified as poor metabolizers. nih.gov

TPMT enzyme activity exhibits a trimodal distribution in populations, corresponding to poor, intermediate, and normal/high metabolizer phenotypes. arkansasbluecross.comtandfonline.com Studies have shown that TPMT-deficient patients have significantly higher concentrations of 6-TGNs compared to TPMT-normal patients. tandfonline.com

Here is a representation of TPMT enzyme activity profiles based on genotype:

TPMT GenotypeEnzyme ActivityMetabolizer PhenotypeApproximate Population Frequency
TPMT1/TPMT1Normal/HighNormal Metabolizer86–97%
TPMT1/Variant alleleIntermediateIntermediate Metabolizer3–14%
Variant allele/Variant alleleLow/AbsentPoor Metabolizer0.3–0.6%

Note: This table represents general frequencies, which can vary among different ethnic populations.

Molecular Basis of Altered Azathioprine Metabolite Ratios due to TPMT Genotype

Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP), which is then metabolized down several pathways. nih.govmims.com One major pathway, catalyzed by Hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of 6-TGNs, the active cytotoxic metabolites. nih.gov Another significant pathway, catalyzed by TPMT, leads to the methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP) and subsequently 6-methylmercaptopurine nucleotides (6-MMPN), which are considered inactive or less active and are associated with hepatotoxicity. jhas-bsh.comresearchgate.net

In individuals with normal TPMT activity, a significant portion of 6-MP is shunted towards the formation of 6-MMPN. nih.gov However, in individuals with reduced or absent TPMT activity due to genetic polymorphisms, less 6-MP is methylated. This metabolic shunting leads to a greater proportion of 6-MP being converted into 6-TGNs, resulting in higher intracellular concentrations of these active metabolites. nih.govnih.gov Elevated levels of 6-TGNs are strongly correlated with an increased risk of myelosuppression. nih.govjhas-bsh.com

Conversely, high TPMT activity can lead to preferential metabolism towards 6-MMPN, and high levels of 6-MMPN have been associated with hepatotoxicity. arkansasbluecross.comresearchgate.net The ratio of 6-MMPN to 6-TGN can be an indicator of metabolic shunting. An unfavorable ratio (e.g., ≥20) has been associated with certain outcomes, although the relationship with TPMT activity can be complex. tandfonline.comtandfonline.com

NUDT15 Polymorphisms

NUDT15 (Nudix hydrolase 15) is another enzyme critically involved in the metabolism of thiopurines. jhas-bsh.comfrontiersin.orgchl.co.nz Genetic polymorphisms in the NUDT15 gene have been identified as significant determinants of thiopurine intolerance, particularly in populations where TPMT variants are less common. jhas-bsh.comfrontiersin.orgchl.co.nzmdpi.com

Genetic Variants and Enzyme Activity

Similar to TPMT, the NUDT15 gene exhibits genetic polymorphisms that affect enzyme activity. The NUDT15 c.415C>T (p.R139C) variant is a well-established risk allele strongly associated with reduced NUDT15 activity and increased sensitivity to thiopurines. jhas-bsh.comfrontiersin.orgnih.govaacrjournals.org This variant is particularly prevalent in East Asian and Hispanic populations compared to Europeans and Africans. frontiersin.orgmdpi.comoncotarget.com

Several NUDT15 coding variants, including p.Arg139Cys, p.Arg139His, p.Val18Ile, and p.Val18_Val19insGlyVal, have been shown to result in a significant loss of nucleotide diphosphatase activity, ranging from 74.4% to 100% loss in in vitro studies. nih.govnih.govresearchgate.net Patients heterozygous for a loss-of-function NUDT15 variant typically exhibit intermediate enzyme activity, while those homozygous for such variants have low or absent activity. researchgate.net

Data on the enzymatic activity of different NUDT15 variants highlights the functional consequences of these genetic polymorphisms:

NUDT15 VariantEffect on Enzyme Activity (relative to wild type)
Wild type100% (efficient)
p.Arg139Cys74.4%–100% loss (activity not detectable in some studies) nih.govresearchgate.net
p.Arg139HisSignificant loss (e.g., ~78% loss) nih.govresearchgate.net
p.Val18IleSignificant loss (e.g., ~74% loss) nih.govresearchgate.net
p.Val18_Val19insGlyValSignificant loss (e.g., ~86% loss) nih.govresearchgate.net

Note: Specific percentages of activity loss can vary depending on the experimental methods and substrates used.

Mechanistic Implications for Thiopurine Metabolism

NUDT15 is involved in the dephosphorylation of thiopurine active metabolites, specifically 6-thioguanosine (B559654) triphosphate (6-TGTP) and 6-thiodeoxyguanosine triphosphate (6-thio-dGTP), converting them to their less active monophosphate forms, 6-thioguanosine monophosphate (6-TGMP) and 6-thiodeoxyguanosine monophosphate (6-thio-dGMP). nih.govjhas-bsh.comoncotarget.comresearchgate.net This enzymatic activity prevents the excessive incorporation of the active thioguanine nucleotides into DNA and RNA. jhas-bsh.comnih.govaacrjournals.orgresearchgate.net

In individuals with reduced or absent NUDT15 activity due to genetic variants, the dephosphorylation of 6-TGTP and 6-thio-dGTP is impaired. researchgate.net This leads to an accumulation of these active thiopurine triphosphate metabolites. researchgate.net Higher intracellular concentrations of 6-TGNs (including 6-TGTP and its deoxy form) result in increased incorporation into nucleic acids, enhancing the cytotoxic effects of thiopurines. jhas-bsh.comnih.govaacrjournals.orgresearchgate.net This mechanistic difference explains why individuals with defective NUDT15 alleles are at a significantly higher risk of developing severe myelosuppression when treated with standard doses of azathioprine. nih.govjhas-bsh.comnih.govresearchgate.net

Other Genetic Factors Influencing Azathioprine Biotransformation

While TPMT and NUDT15 are the most well-established genetic factors influencing azathioprine metabolism and toxicity, other genetic variations may also play a role. The metabolism of azathioprine and its active metabolite 6-MP involves several enzymes and pathways, including those mediated by xanthine (B1682287) oxidase (XO), inosine (B1671953) triphosphate pyrophosphatase (ITPA), and potentially others. arkansasbluecross.commims.com

Polymorphisms in genes encoding these other enzymes could theoretically influence the balance of active versus inactive metabolites. For example, ITPA is involved in the metabolism of inosine triphosphate and deoxyinosine triphosphate, and variations in ITPA have been investigated for their potential association with thiopurine-induced adverse effects, although the clinical significance may be less pronounced than that of TPMT and NUDT15 variants. nih.gov Some studies have suggested potential epistatic interactions between ITPA and NUDT15 variants influencing myelosuppression. nih.gov

Additionally, other factors not directly related to these primary metabolic enzymes, such as genetic variations affecting drug transporters or downstream cellular responses to thiopurine metabolites, could theoretically contribute to interindividual variability in azathioprine response and toxicity. Research continues to explore these additional genetic influences to develop a more comprehensive understanding of azathioprine pharmacogenomics.

Mechanistic Drug Interactions with Azathioprine Sodium

Interactions Involving Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase plays a critical role in the catabolism of 6-mercaptopurine (B1684380), converting it into inactive metabolites such as 6-thiouric acid. Inhibition of XO activity can therefore lead to altered metabolic flux of 6-MP. ebmconsult.comredalyc.org247criticalcare.commedsafe.govt.nz

Allopurinol (B61711) and Febuxostat (B1672324) Effects on Azathioprine (B366305) Metabolism

Allopurinol and febuxostat are potent inhibitors of xanthine oxidase, primarily used in the management of hyperuricemia and gout. wikipedia.orgwikipedia.orgwikipedia.org When co-administered with azathioprine sodium, these agents interfere with the normal inactivation pathway of 6-mercaptopurine. ebmconsult.com247criticalcare.commedsafe.govt.nzeuropa.eunih.gov This inhibition diverts the metabolism of 6-MP towards alternative pathways, notably increasing the production of active thiopurine nucleotides, including 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP). ebmconsult.comredalyc.orgnih.govresearchgate.netoup.com Febuxostat, a non-purine selective XO inhibitor, has been noted to inhibit both oxidized and reduced forms of the enzyme and may possess greater inhibitory potency compared to allopurinol. medsafe.govt.nznih.gov The coadministration of febuxostat has been shown to substantially increase the plasma concentrations of azathioprine or mercaptopurine. medsafe.govt.nzeuropa.eudrugs.comfda.gov Studies have indicated that coadministration with febuxostat can reduce the apparent clearance of mercaptopurine significantly. fda.gov

Biochemical Consequences of Altered Metabolic Flux

The shift in 6-MP metabolism due to XO inhibition by allopurinol or febuxostat results in elevated intracellular concentrations of active thiopurine metabolites, particularly 6-TGNs. ebmconsult.comredalyc.org247criticalcare.comnih.govresearchgate.net While 6-TGNs are largely responsible for the desired immunosuppressive effects of azathioprine, their accumulation is also directly linked to significant toxicities, most notably myelosuppression. ebmconsult.com247criticalcare.commedsafe.govt.nzresearchgate.netnih.gov This can manifest as a reduction in white blood cell counts (leukopenia or neutropenia), thrombocytopenia, or pancytopenia. medsafe.govt.nznih.gov High levels of 6-MMP, another metabolite whose levels can be affected by this interaction, have been associated with hepatotoxicity. redalyc.orgresearchgate.net Mechanistically, 6-TGN triphosphates can be incorporated into cellular DNA and interfere with crucial cellular processes, including the inhibition of Rac1 GTP activity, which can promote apoptosis of white blood cells. ebmconsult.com

Interactions Affecting Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Activity

Inosine monophosphate dehydrogenase (IMPDH) is an enzyme involved in the de novo synthesis of guanine (B1146940) nucleotides and also plays a role in the metabolism of 6-mercaptopurine. nih.govdrugbank.com

Ribavirin-Mediated IMPDH Inhibition and Metabolite Accumulation

Ribavirin (B1680618), an antiviral agent, is known to inhibit IMPDH. drugbank.comfishersci.cahres.camedsafe.govt.nzhep-druginteractions.org This inhibition can interfere with the metabolic pathway of 6-mercaptopurine that leads to the formation of 6-TGNs. nih.govdrugbank.com Specifically, inhibition of IMPDH by ribavirin may lead to the accumulation of 6-methylthioinosine (B81876) monophosphate (6-MTIMP) through the TPMT pathway. nih.govhres.ca Accumulation of 6-MTIMP has been associated with myelotoxicity in patients receiving azathioprine therapy. hres.ca Severe myelosuppression, including pancytopenia and bone marrow suppression, has been reported following the concomitant administration of azathioprine and ribavirin. hres.camedsafe.govt.nzhep-druginteractions.org This interaction is considered significant, and co-administration is generally not recommended. medsafe.govt.nz

Mechanistic Investigations of Other Compound Interactions

Beyond enzymes directly involved in purine (B94841) metabolism, azathioprine sodium can interact with other compounds through less clearly defined mechanisms.

Warfarin (B611796) Interaction Mechanisms

An interaction between azathioprine and the anticoagulant warfarin has been reported, primarily resulting in a reduction or inhibition of warfarin's anticoagulant effect. medsafe.govt.nzwikipedia.orgnih.govdrugbank.comupol.cz This interaction may necessitate increased warfarin doses to maintain therapeutic levels of anticoagulation. medsafe.govt.nz The precise mechanism underlying this interaction is not fully elucidated. nih.govresearchgate.net Case reports suggest that the onset and offset of this interaction can be rapid and that the increase in warfarin dose requirement is dose-dependent with the initiation of azathioprine. nih.govresearchgate.net Some evidence suggests that azathioprine may act as a clinically significant inducer of warfarin resistance. researchgate.net While impaired warfarin absorption has been considered as a potential mechanism, it was not supported in at least one case study where drug administration was separated in time. nih.gov Animal studies involving 6-mercaptopurine have indicated a potential increase in prothrombin synthesis or activation. upol.cz

Compound Names and PubChem CIDs

Compound NamePubChem CID(s)
Azathioprine2265
Azathioprine sodium11529527
Allopurinol2094, 135401907
Febuxostat134018
Ribavirin37542
Warfarin54678486
Warfarin sodium16204922
6-mercaptopurine6635
6-thioguanine129663
6-thiouric acid16843
6-methylmercaptopurine2723881
6-thioinosine monophosphate67159699
6-methylthioinosine monophosphate123650
Oxipurinol4644

Data Tables

Below are tables summarizing the key mechanistic drug interactions discussed:

Table 1: Interactions Involving Xanthine Oxidase Inhibition

Interacting CompoundTarget EnzymeEffect on Azathioprine MetabolismBiochemical Consequences
AllopurinolXanthine OxidaseInhibits inactivation of 6-MP, shunting metabolism to active metabolites. ebmconsult.com247criticalcare.commedsafe.govt.nzIncreased levels of 6-TGNs and 6-MMP. Risk of myelosuppression and hepatotoxicity. ebmconsult.comredalyc.org247criticalcare.comresearchgate.net
FebuxostatXanthine OxidasePotent inhibition of 6-MP inactivation, increased active metabolites. medsafe.govt.nzeuropa.eudrugs.comfda.govIncreased plasma concentrations of Azathioprine/Mercaptopurine. Risk of severe toxicity, including myelosuppression. medsafe.govt.nzeuropa.eudrugs.comfda.gov

Table 2: Interactions Affecting Inosine Monophosphate Dehydrogenase (IMPDH) Activity

Interacting CompoundTarget EnzymeEffect on Azathioprine MetabolismBiochemical Consequences
RibavirinInosine Monophosphate Dehydrogenase (IMPDH)Inhibits a pathway leading to 6-TGN formation; potential 6-MTIMP accumulation. nih.govdrugbank.comhres.camedsafe.govt.nzhep-druginteractions.orgInterference with 6-MP metabolism. Risk of severe myelosuppression. hres.camedsafe.govt.nzhep-druginteractions.org

Neuromuscular Blocking Agent Modulation

Azathioprine has been shown to interact with neuromuscular blocking agents, affecting the duration and intensity of neuromuscular blockade. Specifically, azathioprine can potentiate the effects of depolarizing neuromuscular blocking agents like succinylcholine (B1214915). Conversely, it can reduce the blockade produced by non-depolarizing agents such as tubocurarine (B1210278) and pancuronium (B99182) medsafe.govt.nzwikipedia.orghres.cahres.camedicines.org.ukhres.canps.org.au. Experimental data in animal models have confirmed that azathioprine reverses the neuromuscular blockade caused by d-tubocurarine and potentiates the blockade caused by succinylcholine hres.cahres.cahres.canih.gov.

The mechanism underlying these interactions is thought to involve the inhibition of phosphodiesterase in the motor nerve terminal by azathioprine nih.gov. This inhibition can affect cyclic AMP levels, influencing neuromuscular transmission nih.gov.

Anesthesiologists should be aware if patients are receiving azathioprine prior to surgery due to these potential interactions with neuromuscular blocking agents medicines.org.uk.

Interactions with Other Purine Analogs

The metabolism of azathioprine is closely linked to the purine metabolic pathway. Interactions with other drugs that affect this pathway, particularly xanthine oxidase inhibitors, can have significant consequences. Allopurinol and its metabolite oxipurinol are potent inhibitors of xanthine oxidase (XO), an enzyme responsible for the inactivation of 6-mercaptopurine (6-MP) to 6-thiouric acid ebmconsult.commedsafe.govt.nz.

When allopurinol is co-administered with azathioprine, the inhibition of XO leads to a reduced conversion of 6-MP to inactive metabolites. This shunts 6-MP metabolism towards the production of active and cytotoxic thioguanine nucleotides (TGNs) ebmconsult.commedsafe.govt.nz. The resulting increase in TGN levels can lead to exaggerated immunosuppression and an increased risk of myelosuppression, including severe leukopenia, thrombocytopenia, and pancytopenia ebmconsult.commedsafe.govt.nz.

Other xanthine oxidase inhibitors, such as febuxostat, may also decrease the metabolism of azathioprine, and concomitant administration is generally not recommended due to insufficient data on appropriate dose adjustments medsafe.govt.nzhres.camedicines.org.ukhres.ca.

The interaction between azathioprine and allopurinol highlights the critical role of the xanthine oxidase pathway in azathioprine metabolism.

Interacting DrugEnzyme InhibitedEffect on Azathioprine MetabolismOutcome
AllopurinolXanthine OxidaseDecreased inactivation of 6-MPIncreased production of active TGNs
FebuxostatXanthine OxidaseDecreased inactivation of 6-MPPotential increase in active metabolites

Interactions with Angiotensin-Converting Enzyme (ACE) Inhibitors

Concomitant use of azathioprine with Angiotensin-Converting Enzyme (ACE) inhibitors, such as captopril (B1668294) and enalapril, has been associated with an increased risk of hematological abnormalities, particularly anemia and severe leukopenia unckidneycenter.orghres.cahres.camedscape.compdr.netdrugbank.comdrugbank.com.

The mechanism underlying this interaction is thought to be pharmacodynamic synergism, where the combined effects of the drugs on the bone marrow lead to a greater suppression of blood cell production medscape.compdr.netdrugbank.comdrugbank.com. Studies in renal transplant recipients treated with azathioprine and ACE inhibitors have suggested that the anemia observed may be related to the erythropoietin-lowering effect of ACE inhibitors, rather than a direct pharmacokinetic interaction affecting azathioprine metabolism nih.gov. Plasma levels of azathioprine metabolites did not significantly differ in the presence or absence of ACE inhibitors in one study nih.gov.

This interaction underscores the importance of monitoring hematological parameters when azathioprine is used concurrently with ACE inhibitors.

Gut Microbiota-Mediated Drug Interactions and Enzymatic Pathways

The gut microbiota has emerged as a significant factor influencing the pharmacokinetics and pharmacodynamics of various drugs, including azathioprine nih.govfrontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.netoup.com. As an orally administered drug, azathioprine can interact with intestinal bacteria prior to absorption frontiersin.org.

While azathioprine is primarily metabolized by host enzymes like thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO), increasing evidence suggests that gut bacteria possess enzymes capable of metabolizing azathioprine and its metabolites nih.govresearchgate.netnih.gov. The conversion of azathioprine to 6-mercaptopurine, formerly thought to be non-enzymatic, is now understood to be largely catalyzed by glutathione (B108866) S-transferases (GSTs), enzymes also found in gut bacteria nih.gov.

Specific gut bacterial species have been identified that possess enzymes involved in the metabolic pathway of azathioprine, including GST, TPMT, XO/XD, HPRT, IMPDH, and GMPS nih.govresearchgate.net. These microbial enzymes can potentially influence the levels of active and inactive azathioprine metabolites, contributing to interpatient variability in drug response and toxicity nih.govresearchgate.netnih.gov.

Research is ongoing to fully elucidate the extent to which microbiota-mediated metabolism of azathioprine contributes to clinical outcomes and to identify specific bacterial species and pathways involved nih.govresearchgate.netnih.gov. This area of study, known as pharmacomicrobiomics, holds potential for personalized pharmacotherapy based on an individual's gut microbial profile nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net.

Enzyme/PathwayRole in Azathioprine Metabolism (Host/Microbiota)Potential Impact of Microbiota Interaction
Glutathione S-transferases (GSTs)Bioactivation of azathioprine to 6-MP (Host/Microbiota) nih.govMay influence 6-MP availability nih.gov
Thiopurine S-methyltransferase (TPMT)Inactivation of 6-MP (Host/Microbiota) dermnetnz.orgdrugbank.comnih.govebmconsult.comnih.govpharmgkb.orgMay alter balance of active/inactive metabolites nih.govresearchgate.net
Xanthine Oxidase (XO)/Xanthine Dehydrogenase (XD)Inactivation of 6-MP (Host/Microbiota) drugbank.comebmconsult.commedsafe.govt.nznih.govCan affect 6-MP shunting towards active metabolites ebmconsult.comnih.gov
Hypoxanthine (B114508) Phosphoribosyltransferase (HPRT)Conversion of 6-MP to active TGNs (Host/Microbiota) drugbank.comnih.govnih.govMay influence active metabolite production nih.gov
Inosine Monophosphate Dehydrogenase (IMPDH)Conversion of 6-thioinosine monophosphate to 6-thioxanthylic acid (Host/Microbiota) drugbank.comnih.govPart of the pathway to active TGNs drugbank.comnih.gov
Guanosine (B1672433) Monophosphate Synthetase (GMPS)Conversion of 6-thioxanthylic acid to 6-thioguanine monophosphate (Host/Microbiota) drugbank.comnih.govPart of the pathway to active TGNs drugbank.comnih.gov

Advanced Analytical Methodologies for Azathioprine Sodium Research

Chromatographic Techniques for Metabolite Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its more advanced variants coupled with mass spectrometry, are widely employed for the separation and quantification of azathioprine (B366305) metabolites. These techniques offer the necessary sensitivity and selectivity to analyze complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Thioguanine Nucleotides and Methylated Metabolites

HPLC is a foundational technique for the analysis of azathioprine and its metabolites, including the therapeutically active thioguanine nucleotides (TGNs) and the potentially toxic methylated mercaptopurine metabolites (e.g., 6-methylmercaptopurine (B131649) - 6-MMP, 6-methylmercaptopurine riboside - 6-MMPr). Given the polar nature of nucleotides, ion-pairing reversed-phase HPLC is often utilized to improve retention and separation. Detection is commonly achieved using UV absorption or fluorescence after derivatization.

Methods have been developed to measure thioguanosine mono- (TGMP), di- (TGDP), and triphosphate (TGTP), as well as methylthioinosine mono- (meTIMP), di- (meTIDP) and triphosphate (meTITP) in red blood cells (RBCs) from patients treated with thiopurine drugs. One such method involved isolating RBCs, precipitating proteins, and then derivatizing the thioguanine nucleotides using potassium permanganate (B83412) before analysis. Analytes were separated by ion-pairing liquid chromatography using tetrabutylammonium (B224687) ions and detected using UV absorption and fluorescence. This method was designed for clinical trials and validated using authentic patient samples.

Another HPLC method focused on the simultaneous determination of 6-TGN and 6-MMPr in human red blood cells using tunable ultraviolet detection. researchgate.net This method involved precipitating the erythrocyte lysate sample with perchloric acid under the protection of dithiothreitol, followed by acid hydrolysis of 6-TGN and 6-MMPr to produce 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (6-MMP). researchgate.net

HPLC methods have also been developed and validated for the determination of azathioprine itself in bulk drug and pharmaceutical dosage forms, often employing reversed-phase columns and UV detection. innovareacademics.ininnovareacademics.inresearchgate.net These methods demonstrate good linearity, accuracy, and precision, and are suitable for routine analysis and stability studies. innovareacademics.ininnovareacademics.inresearchgate.net

Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

UHPLC-MS and LC-MS/MS offer enhanced sensitivity, selectivity, and speed compared to conventional HPLC, making them invaluable for the analysis of azathioprine metabolites in complex biological matrices like blood and plasma. These techniques are particularly useful for therapeutic drug monitoring (TDM). mdpi.comresearchgate.netdoi.orgacs.org

UHPLC-MS methods have been developed and validated for the analysis of 6-TG and 6-MMP from blood samples, enabling fast and precise analysis of these bioactive metabolites. mdpi.comresearchgate.netnih.gov Detection and quantification are often performed using Selected Reaction Monitoring (SRM)-based targeted mass spectrometry, which provides high selectivity and can exclude potential co-eluting interfering agents. mdpi.comresearchgate.net One validated UHPLC-MS method for the simultaneous determination of 6-TGNs and 6-MMPr in human blood reported a fast turnaround time of 4 minutes. mdpi.com

LC-MS/MS methods are also widely used for the simultaneous determination of azathioprine and its metabolites, such as 6-mercaptopurine (B1684380) (6-MP), in human plasma. researchgate.netresearchgate.netsemanticscholar.org Sample preparation often involves techniques like protein precipitation or solid-phase extraction (SPE). researchgate.netresearchgate.netsemanticscholar.org Detection is typically performed in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI). doi.orgresearchgate.netsemanticscholar.org These methods demonstrate good linearity, precision, and accuracy over a wide concentration range. doi.orgresearchgate.netsemanticscholar.org

Highly sensitive LC-MS/MS methods have been developed for the simultaneous quantification of multiple thiopurine nucleotides, including mono-, di-, and triphosphates of thioguanosine, methylthioinosine, methylthioguanosine, and thioinosine, in red blood cells. acs.org These methods often utilize stable isotope-labeled analogues as internal standards to ensure accuracy and precision. acs.org

UHPLC-MS/MS methods have also been developed to quantify azathioprine nucleoside metabolites, such as 6-thioguanosine (B559654) and 6-methylmercaptopurine riboside, in peripheral blood mononuclear cells (PBMCs), which are considered target cells of azathioprine. unito.itmdpi.com These methods involve sample preparation steps like density gradient separation and protein precipitation before UPLC-MS/MS analysis. unito.it

Spectroscopic and Chemiluminescence Methods for Azathioprine Detection

Beyond chromatography, spectroscopic and chemiluminescence methods offer alternative approaches for the detection and quantification of azathioprine.

Spectrophotometry, particularly UV-Vis spectroscopy, is a common method for determining azathioprine in pharmaceutical formulations and, in some cases, biological fluids, although it may face challenges with specificity in complex matrices containing degradation products or other co-eluting substances. researchgate.netresearchgate.net UV detection at specific wavelengths, such as 280 nm or 300 nm, is often used in conjunction with chromatographic separation. researchgate.netresearchgate.netresearchgate.net Differential scanning calorimetry (DSC) is another spectroscopic technique that has been used to characterize azathioprine, observing a peak at approximately 245 °C. researchtrend.net Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, has also been proposed for the quantitative determination of azathioprine in tablets, using an internal standard. researchgate.net Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS) has been explored for the detection of azathioprine metabolites like 6-thiouric acid, showing potential for sensitive detection in biological fluids like synthetic urine. acs.org

Chemiluminescence methods have been successfully applied for the estimation of azathioprine in pharmaceutical preparations. researchgate.netresearchgate.netdntb.gov.uanih.gov These methods often involve enhancing a weak chemiluminescence signal in the presence of azathioprine. researchgate.net For example, a method utilizing the calcein–KMnO4 chemiluminescence system enhanced by silver nanoparticles has been reported for the direct determination of azathioprine. researchgate.net These methods can offer high sensitivity with low detection limits. researchgate.net

Methodological Considerations for In Vitro and In Vivo Sample Analysis

Analyzing azathioprine and its metabolites in biological samples, whether in vitro or in vivo, requires careful consideration of various methodological aspects, including sample collection, preparation, matrix effects, and method validation.

Sample matrix significantly impacts the analytical approach. Common matrices for azathioprine metabolite analysis include red blood cells (RBCs), whole blood, plasma, and peripheral blood mononuclear cells (PBMCs). researchgate.netmdpi.comresearchgate.netdoi.orgresearchgate.netresearchgate.netunito.it Each matrix requires specific sample preparation techniques to isolate the analytes of interest and remove interfering substances. These techniques often involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). doi.orgresearchgate.netresearchgate.netsemanticscholar.org For RBC analysis, lysis and subsequent hydrolysis of nucleotide metabolites to their corresponding bases (e.g., 6-TG and 6-MMP) are common steps before chromatographic analysis. researchgate.netdoi.org Analyzing metabolites in PBMCs requires procedures to separate these cells from whole blood before extraction and analysis. unito.it

Method validation is crucial to ensure the reliability and accuracy of the analytical results. Validation typically includes assessing parameters such as linearity, precision (intra-day and inter-day), accuracy (recovery), sensitivity (limit of detection - LOD and limit of quantification - LOQ), specificity, and stability of the analytes in the sample matrix. researchgate.netinnovareacademics.ininnovareacademics.indoi.orgresearchgate.netunito.itresearchgate.net Many validated methods adhere to guidelines from regulatory bodies such as the EMA and FDA. researchgate.netmdpi.comresearchgate.netdoi.orgunito.it

Challenges in thiopurine metabolite analysis include the complex metabolic pathway, the presence of numerous metabolites with varying chemical properties, and the potential for matrix effects in biological samples. nih.gov The choice of matrix (e.g., RBCs vs. PBMCs) can also influence the interpretation of results, as metabolite distribution varies between cell types. unito.itnih.gov Furthermore, the stability of metabolites in collected samples needs to be carefully evaluated and controlled. innovareacademics.innih.gov

In vitro studies involving azathioprine may utilize techniques like UV-Vis spectrophotometry for release studies from formulations or assess metabolic activity in cell lines using assays like the MTT assay. researchtrend.netjapsonline.comnih.gov In vivo studies often involve analyzing drug and metabolite levels in plasma or other tissues from animal models, requiring sensitive and validated methods like LC-MS/MS. researchgate.netresearchgate.netnih.gov Comparing in vitro and in vivo findings can provide insights into drug metabolism and effects. plos.org

The table below summarizes typical performance parameters for some reported analytical methods for azathioprine and its metabolites:

Method TypeAnalytesMatrixLinearity RangeLOD/LOQPrecision (%RSD)Accuracy (%Recovery)Citation
UHPLC-MS6-TG, 6-MMPBloodNot specified (SRM-based)Not specifiedAccurate and preciseValidated mdpi.comresearchgate.net
UHPLC-MS/MS6-TGN, 6-MMPrWhole Blood Lysate1.25 - 5000 ng/mLNot specifiedRSD ≤ 10% (Extraction Recovery)91.1% - 105% (6-MMP), 96.2% - 103% (6-TG) doi.org
LC-MS/MSAzathioprine, 6-MPHuman Plasma2 - 200 ng/mLNot specifiedIntra-day & Inter-day < 15%85% - 115% researchgate.net
LC-MS/MSAzathioprineHuman Plasma0.151 - 49.500 ng/mLNot specifiedGood repeatabilityGood accuracy researchgate.net
HPLCAzathioprineTablets25 - 150% of target (20 µg/mL)Not specifiedIntra-day & Inter-day < 1%98.0% - 102.0% (Average 99.86%) innovareacademics.ininnovareacademics.in
HPLCAzathioprineBulk/Dosage Form1-5 μg/mLLOD: 0.0480 μg/mL, LOQ: 0.1456 μg/mLIntra-day: 0.833%, Inter-day: 0.877%99.74% (Overall mean) researchgate.net
HPTLCAzathioprineBulk/Formulation200 - 1200 ng/bandLOD: 18.58 ng/band, LOQ: 59.14 ng/bandNot specified100.1% (Average) researchgate.net
ChemiluminescenceAzathioprinePharmaceutical prep.5.0 × 10⁻⁹ - 2.0 × 10⁻³ MLOD: 2.6 × 10⁻¹⁰ MNot specifiedNo significant difference vs. reported methods researchgate.net
SpectrofluorometricAzathioprinePharmaceutical prep.5.0 × 10⁻⁸ - 1.0 × 10⁻⁴ MLOD: 1.5 × 10⁻⁹ MNot specifiedNo significant difference vs. reported methods researchgate.net
HPLC-UV6-TGN, 6-MMPrHuman Red Blood CellsNot specifiedNot specifiedAcceptableAcceptable researchgate.net

Note: The interactive data table feature is not directly supported in this text-based format. The table above presents the data in a structured format.

In Vitro and Pre Clinical Research Models in Azathioprine Sodium Studies

Cellular Models for Molecular Mechanism Elucidation

Various cell culture models have been employed to dissect the molecular mechanisms underlying the effects of azathioprine (B366305) sodium and its metabolites.

Studies in Hepatocyte Cultures (Rat and Human)

Hepatocyte cultures, from both rat and human sources, have been used to evaluate the potential hepatotoxicity of azathioprine. Studies in primary cultures of rat hepatocytes have shown that both toxic and clinically relevant concentrations of azathioprine can lead to intracellular reduced glutathione (B108866) (GSH) depletion and mitochondrial toxicity. nih.govnih.gov This depletion of GSH, a key antioxidant, is mediated in part by glutathione S-transferases, which catalyze the conjugation of azathioprine to form 6-mercaptopurine (B1684380). nih.gov Toxic concentrations of azathioprine (25–250 μM) in rat hepatocyte primary cultures resulted in significant intracellular GSH depletion, mitochondrial injury, reduced metabolic activity, decreased ATP levels, and necrotic cell death. nih.gov Clinically relevant concentrations (0.5–5 μM) also demonstrated toxicity, involving oxidative stress, mitochondrial injury, and ATP depletion leading to necrosis. nih.gov Protection against these effects was observed with allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, and Trolox, suggesting the involvement of xanthine oxidase in azathioprine metabolism and the role of oxidative stress. nih.gov

Human liver parenchymal cells have been reported to be less sensitive to thiopurine treatments compared to rat hepatocytes. nih.gov However, GSH depletion has been noted in human hepatocytes at concentrations as low as 1 μM of azathioprine. medchemexpress.commedchemexpress.com Studies have shown that azathioprine (0-50 μM, 48 hours) can induce severe intracellular GSH depletion in both primary rat and human hepatocytes. medchemexpress.commedchemexpress.com

Data from hepatocyte studies:

Cell TypeAzathioprine ConcentrationEffect ObservedCitation
Rat Hepatocytes0.5-250 μMGSH depletion, mitochondrial toxicity, reduced metabolic activity, ATP depletion, necrosis nih.govnih.gov
Human Hepatocytes1-50 μMGSH depletion medchemexpress.commedchemexpress.com

Lymphocyte and Leukocyte Cell Line Investigations

Lymphocyte and leukocyte cell lines, such as Jurkat and A20 cells, have been utilized to study the effects of azathioprine on immune cell proliferation and apoptosis. Azathioprine and its metabolite 6-mercaptopurine are known to induce apoptosis of T cells, particularly activated and preactivated CD4+ T cells. jci.org This induction of apoptosis is consistent with the delayed onset of clinical activity of the drug. jci.org Investigations have identified the small GTPase Rac1 as a molecular target for 6-thioguanine (B1684491) triphosphate (6-Thio-GTP), a key metabolite of azathioprine. jci.org By modulating Rac1 activity upon CD28 costimulation, azathioprine appears to convert a costimulatory signal into an apoptotic signal, contributing to its immunosuppressive effects. jci.org

Studies using Jurkat and A20 cell lines have explored the impact of azathioprine on cell proliferation, sometimes in the context of other biological agents like dialyzed leukocyte extract (DLE). researchgate.net While the exact nature and mechanism of DLE have been elusive, cell-based assays using these lines have shown that DLE can influence cell proliferation under azathioprine treatment. researchgate.net

Azathioprine therapy has also been shown to reduce natural killer cells in blood and lamina propria by promoting apoptosis. nih.gov While BCL-2 levels did not predict azathioprine treatment response in inflammatory bowel disease patients, BCL-2 inhibitors were found to induce lymphocyte apoptosis in vitro. nih.gov

Dendritic Cell Models for Immunomodulatory Effects

Dendritic cells (DCs) are crucial antigen-presenting cells that link innate and adaptive immunity. nih.govfrontiersin.orgmdpi.com Studies using dendritic cell models have investigated the immunomodulatory effects of azathioprine. Azathioprine has been shown to interfere with the maturation and function of dendritic cells. nih.gov Specifically, azathioprine (10 μM) blunted the lipopolysaccharide (LPS)-induced stimulation of Na+/H+ exchanger activity, reactive oxygen species (ROS) formation, cell swelling, TNFα production, and cell migration in dendritic cells. nih.gov This interference with the activation of the dendritic cell Na+/H+ exchanger by bacterial lipopolysaccharides is likely a contributing factor to the anti-inflammatory action of azathioprine. nih.gov

Fibroblast Cell Line Studies

Fibroblast cell lines have been utilized in azathioprine research, particularly in the context of evaluating the toxicity or effects of azathioprine-loaded formulations. For instance, the in vitro toxicity of azathioprine loaded silver nanoparticles has been studied in the 3T3 NIH fibroblast cell line. researchgate.net Fibroblast cell cultures are also used more broadly in studies related to skin diseases, wound healing, and toxicology. scielo.br Additionally, azathioprine has been shown to restrain adipogenesis of muscle Fibro/Adipogenic Progenitors (FAPs) from dystrophic mice by affecting AKT signaling, demonstrating an effect on fibroblast-like cells involved in tissue remodeling. nih.gov

Biofilm Formation Inhibition in Bacterial Systems

Research has indicated that azathioprine can inhibit biofilm formation in bacterial systems, particularly in Escherichia coli. researchgate.netresearchgate.netnih.gov Azathioprine was found to inhibit WspR-dependent cyclic-di-GMP (c-di-GMP) biosynthesis in bacterial cells. researchgate.netresearchgate.net c-di-GMP is a signal molecule that triggers biofilm formation in Gram-negative bacteria. researchgate.netresearchgate.net While in vitro enzymatic assays did not show direct inhibition of WspR diguanylate cyclase activity by azathioprine or its metabolite, 2-amino-6-mercaptopurine riboside, the inhibition of c-di-GMP biosynthesis is suggested to be due to the perturbation of intracellular nucleotide pools, as azathioprine is an inhibitor of AICAR transformylase, an enzyme involved in purine (B94841) biosynthesis. researchgate.netnih.gov This inhibition of biofilm formation might contribute to the anti-inflammatory activity of azathioprine in conditions like Crohn's disease. researchgate.netresearchgate.net However, azathioprine did not prevent biofilm formation by Pseudomonas aeruginosa. researchgate.netresearchgate.netnih.gov

Animal Models for Mechanistic Pathophysiology

Animal models have been crucial for investigating the in vivo effects and mechanistic pathophysiology of azathioprine. Azathioprine suppresses disease manifestations and underlying pathology in animal models of autoimmune disease, such as reducing the severity of adjuvant arthritis in rats. hres.cafda.govfda.govhres.cahres.cafda.govhres.ca The immunosuppressive and therapeutic effects observed in these models are dose-related. hres.cafda.govhres.cahres.cafda.govhres.ca

Studies in rats have investigated the long-term effects of azathioprine treatment, including the induction of vessel mineralization. nih.gov In a rat model treated with azathioprine for 24 weeks, increased medial vascular calcification (mVC) of the aortic tissue was observed. nih.gov The proposed mechanism involves azathioprine catabolism to 6-thiouracil via xanthine oxidase, leading to oxidative stress and increased proinflammatory cytokines like IL-1β and IL-6. nih.gov These effects appear to be at least partially dependent on the NLRP3 inflammasome. nih.gov

Animal models are also used to study the effects of azathioprine on various cell populations in vivo, such as bone marrow cells, red blood cells, and peripheral blood cytokines, often showing dose-dependent effects. medchemexpress.com

Studies on Organ-Specific Cellular Responses (e.g., Liver, Spleen, Kidney, Duodenum, Thymus)

Research using animal models has explored the impact of azathioprine on various organs. In rats, long-term azathioprine treatment has been shown to induce changes in organ weight, although no significant differences were observed in heart and kidney weights compared to control groups in one study mdpi.com. However, microscopic evaluation in dogs, cats, rats, and mice treated with toxic doses of mercaptopurine, the active metabolite of azathioprine, revealed degenerative changes in the intestinal epithelium and liver, along with hypoplasia of bone marrow hres.ca. Chronic administration in dogs also led to lymphoid tissue depletion hres.ca.

Studies on mouse spleen cell cultures have demonstrated that azathioprine suppresses the primary in vitro antibody response, particularly towards T cell-dependent antigens, at relatively low concentrations. nih.govnih.gov. The effect was found to be dependent on the timing of azathioprine addition, being more pronounced in the early stages of the response and reversible by the addition of purine nucleosides nih.govnih.gov. The B-cell response to T cell-dependent antigens was found to be markedly sensitive to azathioprine, while the response to T cell-independent antigens and B-cell response to mitogens were less sensitive or resistant, suggesting differential effects on B-cell activation pathways or subpopulations nih.govnih.gov.

Research in intestinal epithelial cells (IECs) and murine small intestinal organoids has indicated that azathioprine can promote IEC differentiation, including differentiation into Paneth cells researchgate.net. This was associated with decreased D-glucose consumption and reduced growth rates in organoids researchgate.net. Azathioprine treatment also decreased Lgr5 mRNA expression and the number of Ki67 positive cells, while restoring dysregulated Paneth cells linked to mitochondrial dysfunction researchgate.net.

Investigation of Vascular Smooth Muscle Cell Calcification in Animal Models

Studies in rat models have investigated the effect of azathioprine on vascular smooth muscle cell (VSMC) calcification. In vitro studies initially showed that azathioprine induced medial vascular calcification (mVC) in VSMCs mdpi.comnih.govnih.gov. This effect was further supported by in vivo studies in rats treated with azathioprine for 24 weeks, where an increase in calcium content in aortic tissue was observed mdpi.comnih.govnih.gov.

The proposed mechanisms involve the catabolism of azathioprine to 6-thiouracil via xanthine oxidase, leading to oxidative stress mdpi.comnih.govnih.gov. Proinflammatory cytokines, such as interleukin (IL)-1ß and IL-6, were found to increase systemically and in aortic tissue upon azathioprine treatment mdpi.comnih.govnih.gov. Furthermore, VSMCs showed increased expression of core-binding factor α-1, alkaline phosphatase, and osteopontin (B1167477) nih.govnih.gov. Ex vivo experiments using NLRP3−/− aortic rings suggested that the calcifying effect of azathioprine might be partly dependent on the NLRP3 inflammasome nih.govnih.gov.

The active metabolite of azathioprine, 6-mercaptopurine (6-MP), has also been shown to induce vascular mineralization by promoting the trans-differentiation of rat VSMCs in vitro plos.org. 6-MP induced the expression of osteo-chondrocyte-like transcription factors and proteins, activated alkaline phosphatase enzyme activity, and caused calcium deposition in in vitro and ex vivo models plos.org. These processes were dependent on 6-MP-induced production of reactive oxygen species, intracellular activation of mitogen-activated kinases, and phosphorylation of the transcription factor Cbfa1 plos.org.

Examination of Immunological Pathways in In Vivo Systems

Azathioprine is known for its immunosuppressive properties, and its effects on immunological pathways have been examined in various in vivo systems. In rat models of adjuvant arthritis, azathioprine has been shown to inhibit lymph node hyperplasia hres.cahres.cafda.gov. The immunosuppressive effects in animal models are considered dose-related and may persist after discontinuation of the drug hres.cahres.cafda.gov.

The mechanisms by which azathioprine affects autoimmune diseases are not fully understood, but it is known to suppress delayed hypersensitivity and cellular cytotoxicity tests to a greater extent than antibody responses hres.cahres.cafda.gov. In dogs, azathioprine has been used as an immunosuppressive agent for investigations of organ transplantation and its effects on various body systems msstate.edu. While the precise effects on the canine immune system are still being elucidated, much of the understanding is extrapolated from studies in other species msstate.edu.

Azathioprine is a prodrug that is cleaved to 6-mercaptopurine in vivo hres.cahres.cafda.gov. Its primary mechanism of action was historically believed to involve the inhibition of purine synthesis, which is essential for DNA and RNA production, thereby inhibiting the proliferation of rapidly dividing cells like lymphocytes msstate.edualsuntangled.com. Lymphocytes are particularly susceptible due to their limited purine salvage pathway msstate.edu. More recently, additional mechanisms mediated by azathioprine metabolites have been proposed, including the blockage of T cell activation and stimulation of T cell apoptosis msstate.edu. Specifically, 6-thioguanine triphosphate, a metabolite, may modulate Rac1 activation when co-stimulated with CD28, leading to T cell apoptosis, possibly via Rac1's action on mitogen-activated protein kinase and NF-kappaB pathways nih.gov.

Studies in mice have indicated that azathioprine therapy can selectively ablate human Vδ2+ T cells nih.gov. This effect was observed in blood and tissue from patients receiving azathioprine and correlated with the duration of therapy nih.gov.

Microbiota-Mediated Metabolism Studies in Animal Models

The interaction between azathioprine and the intestinal microbiota has been a subject of research, particularly in the context of inflammatory bowel disease (IBD). Since azathioprine is administered orally, it can interact with the intestinal microbiota before absorption frontiersin.org.

Recent in vitro research has indicated that certain intestinal bacterial strains possess enzymes capable of catalyzing the conversion of azathioprine into its active metabolites, 6-thioguanine nucleotides (6-TGNs) frontiersin.org. Animal studies have also provided evidence supporting the relevance of gut microbiota in thiopurine metabolism nih.gov. Studies in rats have shown that shifts in the composition of the intestinal microbiota can regulate the exposure of 6-TGN in vivo by altering the gut microbial metabolism of azathioprine researchgate.net.

Furthermore, studies in mouse models of colitis have suggested that colonic bacteria can convert thioguanine (a related thiopurine) and, to a lesser extent, mercaptopurine, to TGNs nih.gov. This bacterial conversion correlated with decreased intestinal inflammation in mice lacking host hypoxanthine (B114508) phosphoribosyltransferase (HPRT), an enzyme involved in the host metabolism of thiopurines nih.gov. This suggests a potential role of microbiota-mediated metabolism in the local therapeutic effects of thiopurines nih.gov.

Characterization of Azathioprine-Induced Cellular Alterations in Research Models

Research models have been instrumental in characterizing the cellular alterations induced by azathioprine. As mentioned in section 7.2.1, studies have shown that azathioprine can lead to hypoplasia of bone marrow and degenerative changes in the intestinal epithelium and liver in animals at toxic doses hres.ca. Chronic administration can also result in lymphoid tissue depletion hres.ca.

In the context of vascular smooth muscle cells, azathioprine and its metabolite 6-mercaptopurine induce a phenotype shift towards osteogenic differentiation, characterized by the expression of bone cell markers and subsequent mineralization plos.orgmdpi.com. This process involves the induction of oxidative stress and the activation of inflammatory pathways, including the potential involvement of the NLRP3 inflammasome nih.govnih.govplos.orgfrontiersin.org.

At the molecular level, azathioprine's effects are linked to its metabolism and the subsequent actions of its metabolites. The inhibition of purine synthesis disrupts DNA and RNA synthesis, particularly affecting rapidly dividing cells like lymphocytes msstate.edualsuntangled.com. Metabolites like 6-thioguanine nucleotides can be incorporated into DNA and RNA, leading to cellular dysfunction and apoptosis nih.gov. The modulation of signaling pathways, such as the potential involvement of Rac1 and NF-kappaB in T cells, also contributes to the observed cellular alterations alsuntangled.comnih.gov.

The differential sensitivity of various cell types to azathioprine, as seen in the distinct responses of B-cell subpopulations to different antigens, highlights the complexity of its cellular effects nih.govnih.gov.

Chemical Synthesis and Derivatization Studies of Azathioprine Sodium

Synthetic Routes and Chemical Modifications of Azathioprine (B366305) and its Analogs

Azathioprine was first synthesized by George Herbert Hitchings and Gertrude Elion in 1957. wikipedia.org The synthesis of azathioprine involves the reaction between 5-chloro-1-methyl-4-nitro-1H-imidazole and 6-mercaptopurine (B1684380). wikipedia.org This reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

A reported synthetic route for azathioprine involves several steps starting from methanamine. gpatindia.com

StepReactantsConditionsProduct
iMethanamine, Diethyl oxalateEthyl hydroxide, room temperatureN,N'-dimethyloxalamide
iiN,N'-dimethyloxalamidePCl55-chloro-1-methyl-1H-imidazol
iii5-chloro-1-methyl-1H-imidazolKNO3, H2SO45-chloro-1-methyl-4-nitro-1H-imidazol
iv5-chloro-1-methyl-4-nitro-1H-imidazol, 9H-purine-8-thiolDMSO, NaOAcAzathioprine

This route highlights the construction of the imidazole (B134444) ring and its subsequent functionalization before coupling with the purine-thiol moiety.

Chemical modifications of azathioprine and its analogs are explored to potentially enhance their therapeutic activity, selectivity, or alter their pharmacokinetic properties. Azathioprine itself is considered a prodrug, being converted to 6-MP within the body. nih.govnih.govcrohnsandcolitis.org.ukpatsnap.comdrugbank.com This conversion is facilitated by glutathione (B108866) S-transferases (GSTs) and other sulfhydryl-containing compounds. fda.govnih.govfrontiersin.org The study of azathioprine's reaction with biogenic thiols like cysteine has shown that these thiols facilitate the initial cleavage step of azathioprine metabolism through a nucleophilic attack on the imidazole ring. acs.org

Derivatization studies can involve modifying different parts of the azathioprine molecule or its precursor, 6-MP. For instance, the addition of a sulfur atom substitute to 6-mercaptopurine was initially aimed at influencing the distribution and metabolism of the drug. ajol.info Research also explores incorporating azathioprine into delivery systems, such as curcumin-based microspheres, for targeted release. researchgate.net

Analytical methods for azathioprine and its metabolites often involve derivatization to facilitate detection and separation. For example, high-performance liquid chromatography (HPLC) methods for measuring 6-MP in plasma have utilized precolumn derivatization with fluorophores like monobromobimane. researchgate.net Similarly, quantification of thioguanine nucleotides (TGNs), active metabolites of azathioprine, in DNA has involved etheno-derivatization for LC-MS/MS analysis. annlabmed.org

Coordination Chemistry and Metal Complexation of Azathioprine

Azathioprine contains several potential binding sites for metal ions, including the thioether bridge, nitrogen atoms within the purine (B94841) ring, and the nitrogen atom and nitro group of the imidazole substituent. ajol.info The coordination behavior of azathioprine with metal ions has been investigated to understand the potential impact of metal complexation on its properties and activity.

Studies with platinum group metals and other heavy metals like Pt(II), Pd(II), Rh(III), Ru(III), and Ag(I) have shown altered coordination behavior compared to the parent 6-mercaptopurine. nih.gov While sulfur is a primary binding site in 6-MP, in azathioprine complexes, coordination can occur through nitrogen positions of the purine ring, such as N(3) and N(9). ajol.infonih.gov In some cases, azathioprine can act as a bridging ligand between metal centers. nih.goviucr.org

For instance, in complexes with Pt(II), Rh(III), and Ru(III), 1H NMR data suggested coordination through the N(3) and N(9) positions of the purine ring. nih.gov 195Pt NMR data for the Pt(II) compound further indicated binding in a bridging mode through ring nitrogens. nih.gov In contrast, studies with Pd(II) and Ag(I) suggested binding via the N(9) position of deprotonated azathioprine. nih.gov

Complexes of azathioprine with various metal ions, including Cr(II), Mn(II), Fe(II), Zn(II), Cu(II), Ni(II), and Co(II), have been synthesized and characterized. ajol.infoajol.info Infrared spectroscopy has been used to probe the coordination sites, with some studies indicating coordination via N(9) to the metal. ajol.infoajol.info The stability of these metal complexes is of interest due to the potential influence on the biological and chemical activities of the drug. ajol.info

An octanuclear mixed-ligand copper(II) complex of azathioprine and 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (THD) has been synthesized, where azathioprine coordinates through three purine nitrogen atoms (N(3), N(7), and N(9)) to different copper atoms. acs.org Potentiometric studies have also investigated the complex formation of Rhenium(V) with azathioprine, indicating the formation of 1:2, 1:3, and 1:4 complexes through coordination bonds between the lone pair of the sulfur atom and Re(V). analis.com.my

Rational Design of Thiopurine Derivatives for Specific Biochemical Targets

The rational design of thiopurine derivatives, including azathioprine analogs, is driven by the goal of developing compounds with enhanced activity, improved selectivity, or modified pharmacokinetic profiles for specific biochemical targets. Azathioprine's mechanism of action involves its conversion to active metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGNs), which interfere with purine synthesis and disrupt the proliferation of rapidly dividing cells, particularly lymphocytes. wikipedia.orgpatsnap.comdrugbank.com 6-TGNs are incorporated into DNA, contributing to cytotoxicity. fda.govannlabmed.org

The structural activity relationship (SAR) of thiopurines suggests that modifications can influence their activity. For example, the activity of related drugs can be influenced by the length of the carbon chain and the nature of substituents at different positions of the purine ring. gpatindia.com Introducing hydrophobic substituents at the 6th position of the purine ring can potentially increase drug activity. gpatindia.com

Understanding the interaction of azathioprine and its metabolites with specific enzymes and proteins is crucial for rational design. Enzymes like thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO) play key roles in the metabolism and inactivation of azathioprine and 6-MP. fda.govwikipedia.orgfrontiersin.org Genetic variations in TPMT activity can significantly influence the metabolism and efficacy of azathioprine. fda.govpatsnap.com

Rational design strategies can focus on developing derivatives that are less susceptible to inactivation pathways or have improved targeting of specific enzymes involved in purine metabolism or immune cell function. For instance, the knowledge that an azathioprine metabolite can block CD28 signaling via Rac1 has led to the idea that chemical modifications could result in more specific compounds targeting this pathway. nih.govdrugbank.com

The development of metal complexes of azathioprine and related purines is another area of rational design, with the hypothesis that metal complexation could enhance the activity or selectivity of the drugs, drawing inspiration from the success of platinum-based anticancer agents. ajol.infoacs.org Determining which chemical agents favor specific binding sites in azathioprine can inform the design of slow-release drugs or compounds with altered biological interactions. ajol.info

The rational design process involves understanding the chemical properties, metabolic pathways, and interactions with biological targets to synthesize derivatives with improved therapeutic characteristics.

Molecular Mechanisms of Cellular Resistance to Azathioprine Sodium

Role of Polymorphisms in Drug-Metabolizing Enzymes (e.g., NUDT15, TPMT) in Cellular Resistance

Genetic polymorphisms in enzymes involved in the metabolism of azathioprine (B366305) and its active metabolites play a significant role in determining individual responses and contributing to cellular resistance. Two key enzymes in this pathway are Thiopurine S-methyltransferase (TPMT) and Nucleoside diphosphate-linked moiety X motif 15 (NUDT15) oup.comnih.gov.

TPMT is a cytosolic enzyme that catalyzes the S-methylation of 6-MP and 6-thioinosine monophosphate (6-TIMP) to form inactive metabolites, such as 6-methylmercaptopurine (B131649) (6-MMP) nih.govwjgnet.com. Genetic polymorphisms in the TPMT gene lead to variations in enzyme activity. Individuals with low or intermediate TPMT activity due to heterozygous or homozygous variant alleles metabolize thiopurines less efficiently, resulting in higher intracellular concentrations of the active TGNs. While this can increase the risk of myelosuppression, it can also be associated with a better therapeutic response in some cases nih.govresearchgate.netresearchgate.net. Conversely, individuals with high TPMT activity may rapidly inactivate the drug, leading to lower levels of active metabolites and potential therapeutic resistance researchgate.netiarc.fr. Over 40 variant alleles for the TPMT gene have been reported, with TPMT1 being the wild-type allele associated with normal enzyme activity nih.gov.

NUDT15 is an enzyme that hydrolyzes thiopurine nucleotides, including the active TGNs, thereby reducing their intracellular concentration nih.gov. Polymorphisms in the NUDT15 gene, particularly the NUDT15 c.415C>T variant (rs116855232), have been strongly associated with an increased risk of severe myelosuppression in patients treated with thiopurines, especially in Asian populations where these variants are more common than TPMT variants oup.comnih.govfrontiersin.orgpharmgkb.org. This suggests that reduced NUDT15 activity leads to an accumulation of active metabolites. Conversely, genetic variations leading to increased NUDT15 activity could theoretically contribute to resistance by excessively degrading the active TGNs. Studies have shown that NUDT15 polymorphisms are significant predictors of azathioprine-induced myelosuppression nih.govfrontiersin.org.

Other enzymes involved in azathioprine metabolism, such as Inosine (B1671953) triphosphate pyrophosphatase (ITPA) and Glutathione (B108866) S-transferase (GST), also exhibit polymorphisms that may influence drug response and contribute to resistance, although their role is considered less significant compared to TPMT and NUDT15 mdpi.comwjgnet.comresearchgate.netfrontiersin.org. For instance, ITPA polymorphisms have been linked to thiopurine-related toxicity researchgate.netfrontiersin.org. GSTM1 deletion, leading to reduced enzymatic activity, has been associated with reduced sensitivity to azathioprine and decreased production of active metabolites in pediatric patients with inflammatory bowel disease mdpi.comwjgnet.com.

Here is a table summarizing the role of key enzyme polymorphisms in azathioprine resistance:

EnzymeGeneRole in MetabolismEffect of Reduced Activity (Polymorphism)Potential Impact on ResistanceRelevant Polymorphisms (Examples)
TPMTTPMTInactivates 6-MP and 6-TIMPIncreased TGN levels, risk of toxicityPotential for reduced resistance (higher active metabolite levels)TPMT*2, TPMT_3A, TPMT_3B, TPMT_3C
NUDT15NUDT15Hydrolyzes thiopurine nucleotides (including TGNs)Increased TGN levels, risk of toxicityPotential for reduced resistance (higher active metabolite levels)NUDT15 c.415C>T (rs116855232)
ITPAITPAHydrolyzes thiopurine nucleotidesAccumulation of 6-TITP, linked to toxicityPotential impact on resistance (indirect)ITPA c.94C>A nih.gov
GSTGSTM1, GSTA1Converts azathioprine to mercaptopurineReduced mercaptopurine and TGN productionPotential for increased resistanceGSTM1 deletion mdpi.comwjgnet.com

Alterations in Purine (B94841) Salvage or De Novo Pathways in Resistant Cells

Azathioprine's primary mechanism of action involves interfering with purine metabolism. The active metabolites, TGNs, are incorporated into DNA and RNA, disrupting nucleic acid synthesis and function, particularly in rapidly proliferating cells europa.eud-nb.info. TGNs and other metabolites, such as 6-methylmercaptopurine ribonucleotides (6-MMPR), can also inhibit de novo purine synthesis by blocking enzymes like phosphoribosyl-pyrophosphate amidotransferase and inosine monophosphate dehydrogenase (IMPDH) europa.eufrontiersin.orgd-nb.info.

Cellular resistance can arise from alterations in the purine salvage or de novo synthesis pathways that reduce the formation of active TGNs or compensate for their inhibitory effects.

The purine salvage pathway is crucial for converting 6-MP to its active nucleotide forms. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in this pathway, converting 6-MP to 6-thioinosine monophosphate (6-TIMP) researchgate.netcloudfront.netfrontiersin.org. Deficiency or reduced activity of HGPRT can lead to decreased formation of active TGNs, contributing to azathioprine resistance researchgate.netcloudfront.net. Studies in patients with Lesch-Nyhan syndrome, who have a genetic deficiency in HGPRT, have demonstrated resistance to the effects of azathioprine on purine synthesis researchgate.netcloudfront.net.

Alterations in the de novo purine synthesis pathway can also play a role. While azathioprine metabolites inhibit this pathway, resistant cells might upregulate key enzymes in the de novo synthesis route, such as IMPDH, to overcome the inhibition and maintain sufficient purine nucleotide levels for survival and proliferation oup.com. Conversely, high levels of 6-MMPR, a metabolite formed by TPMT, can inhibit de novo purine synthesis, which is considered one of the mechanisms of action of thiopurines d-nb.info. However, an imbalance in metabolite ratios, such as a high 6-MMP:6-TGN ratio, has been associated with thiopurine resistance medicinesinformation.co.nz.

Research findings indicate that azathioprine can significantly suppress de novo purine synthesis researchgate.netcloudfront.net. However, resistance can occur if cells are unable to convert the drug or its metabolites to the active ribonucleotide form, as seen with HGPRT deficiency researchgate.netcloudfront.net.

Other Cellular Adaptations to Azathioprine Exposure

Beyond enzyme polymorphisms and purine pathway alterations, other cellular adaptations can contribute to azathioprine resistance. These can include changes in drug transport, increased DNA repair mechanisms, and modulation of cell survival pathways.

Efflux transporters, such as multidrug resistance proteins (MRPs), are known to export thiopurine active metabolites out of the cell researchgate.net. Upregulation of these transporters in response to azathioprine exposure could reduce intracellular concentrations of TGNs, leading to resistance. Studies suggest that the NRF2 pathway, a cellular regulator of antioxidant genes, might influence the expression of efflux transporters like MRP4 and MRP5, potentially impacting thiopurine effects researchgate.net.

Increased activity of DNA repair mechanisms could also contribute to resistance by counteracting the DNA damage induced by the incorporation of TGNs into the genome researchgate.netmedsafe.govt.nz. Cells with enhanced DNA repair capacity might be more tolerant to the cytotoxic effects of azathioprine.

Furthermore, cellular adaptations involving anti-apoptotic pathways could allow resistant cells to survive despite the presence of active thiopurine metabolites. While azathioprine and mercaptopurine are known to induce apoptosis in activated lymphocytes, resistant cells might develop mechanisms to evade this process wjgnet.com.

Recent research also suggests that azathioprine can influence intestinal epithelial cell differentiation and mitochondrial activity, which might be relevant in the context of inflammatory bowel disease treatment nih.govresearchgate.net. Azathioprine has been shown to decrease cell proliferation while boosting mitochondrial OXPHOS activity and promoting differentiation into Paneth cells nih.govresearchgate.net. These effects, while potentially therapeutic, highlight the complex cellular responses to azathioprine that could also contribute to adaptive resistance mechanisms in certain cell types.

Another proposed mechanism involves the inhibition of the Rac1 pathway by 6-TGN, leading to the downregulation of molecules like CD28, ICAM-1, and VCAM-1, which are involved in T-cell activation and adhesion d-nb.info. Alterations in this pathway or downstream signaling could potentially contribute to resistance.

Future Directions in Azathioprine Sodium Chemical and Biological Research

Elucidating Novel Cellular Targets and Signaling Pathways

Research continues to uncover the intricate ways azathioprine (B366305) and its metabolites interact with cellular components and signaling cascades. While the primary mechanism involves the incorporation of TGNs into DNA and RNA, studies have identified additional targets. For instance, the metabolite 6-thioguanine (B1684491) triphosphate (6-Thio-GTP) has been shown to modulate the small GTPase Rac1, particularly upon CD28 costimulation in T lymphocytes. jci.orgnih.govresearchgate.net This interaction can lead to the suppression of Rac1 activation, affecting downstream pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, ultimately contributing to T cell apoptosis. jci.orgnih.govresearchgate.netresearchgate.net

Further research aims to fully characterize the spectrum of cellular targets beyond DNA/RNA incorporation and Rac1. Understanding these novel interactions could reveal additional mechanisms of immunosuppression or potential off-target effects. Investigating the impact on other immune cell subsets and non-immune cells is also a critical area for future study.

Deeper Understanding of Complex Metabolite Interactions within Cells

The metabolic fate of azathioprine is complex, involving several enzymes and leading to a variety of metabolites, including 6-MP, 6-thioguanine (6-TG), 6-methylmercaptopurine (B131649) (6-MMP), and the active TGNs. wikipedia.orgdrugbank.com The balance between the formation of active TGNs and inactive metabolites like 6-MMP and 6-thiouric acid is crucial for therapeutic efficacy and minimizing toxicity. wikipedia.orgfda.gov

Future research will focus on gaining a more profound understanding of the intracellular interactions of these metabolites. This includes detailed kinetic studies of the enzymes involved in their interconversion, such as thiopurine S-methyltransferase (TPMT), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), inosine (B1671953) monophosphate dehydrogenase (IMPDH), and guanosine (B1672433) monophosphate synthetase (GMPS). wikipedia.orgdrugbank.comnih.gov Furthermore, exploring how these metabolites interact with other cellular components, beyond nucleic acids and Rac1, and how these interactions collectively influence cellular function and fate is an active area of investigation. Studies have also indicated that metabolic products of 6-MP, specifically TGNs and 6-methyl-thio-inosine monophosphate, can impact cellular calcification in vascular cells, highlighting the need to understand the broader cellular effects of these metabolites. plos.org

Advancements in In Vitro and In Vivo Model Systems for Mechanistic Studies

To fully unravel the mechanisms of azathioprine sodium, researchers are continuously developing and refining in vitro and in vivo model systems. In vitro studies utilizing various cell lines, including immune cells and those relevant to specific diseases treated with azathioprine, are essential for investigating cellular uptake, metabolism, and direct molecular interactions. jci.orgnih.gov For example, in vitro studies have been used to demonstrate the induction of vascular calcification in vascular smooth muscle cells by azathioprine and its metabolite 6-MP. plos.orgmdpi.com

In vivo models, often employing rodents, are crucial for studying the systemic effects of azathioprine, its pharmacokinetics, and the influence of metabolism and excretion on its activity. nih.govmdpi.comresearchgate.net These models allow for the investigation of azathioprine's impact on immune responses and disease progression in a complex biological environment. mdpi.com Future advancements in this area include the development of more sophisticated models that better mimic human physiology and disease states, potentially incorporating humanized immune systems or specific genetic modifications to study the impact of enzyme polymorphisms on azathioprine metabolism and response. fda.gov Studies using rat models have also been employed to assess the in vivo percutaneous absorption of azathioprine and its metabolite 6-MP. researchgate.net

Comprehensive Analysis of Gut Microbiota's Role in Azathioprine Biotransformation

The gut microbiota has emerged as a significant factor influencing the pharmacokinetics and efficacy of orally administered drugs, including azathioprine. nih.govfrontiersin.orgnih.gov Research indicates that intestinal bacteria possess enzymes capable of metabolizing azathioprine and its derivatives, potentially altering the levels of active and inactive metabolites available for systemic absorption. nih.govfrontiersin.org

Future research aims to comprehensively analyze the specific bacterial species and their enzymatic pathways involved in azathioprine biotransformation. nih.gov Identifying these microbial contributions is crucial for understanding inter-individual variability in drug response and could lead to strategies for modulating the gut microbiota to optimize azathioprine therapy. nih.govresearchgate.net Studies in rats have shown that shifts in intestinal microbiota composition can affect the exposure of 6-TGNs in vivo by altering gut microbial metabolism of azathioprine. researchgate.net In vitro studies have identified several intestinal bacteria, including Enterococcus faecalis, Escherichia coli, and Bacteroides species, that contain enzymes to catalyze the conversion of azathioprine into active metabolites. frontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding of Azathioprine's Molecular Effects

A comprehensive understanding of azathioprine's molecular effects requires the integration of data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. Future research will increasingly utilize multi-omics approaches to gain a systems-level perspective. researcher.life

Genomic data, particularly regarding polymorphisms in enzymes like TPMT and NUDT15, are already known to influence azathioprine metabolism and response. wikipedia.orgfda.govnih.gov Integrating this with transcriptomic data (gene expression), proteomic data (protein abundance and modification), and metabolomic data (metabolite profiles) can provide a more complete picture of how azathioprine perturbs cellular pathways and networks. This integrated approach can help identify novel biomarkers of response or toxicity and elucidate the complex interplay between genetic factors, metabolic pathways, and cellular outcomes.

Synthetic Chemistry Approaches to Modulate Specific Biochemical Properties of Azathioprine

Synthetic chemistry plays a vital role in developing modified versions of azathioprine with potentially improved biochemical properties. This includes designing analogs with altered solubility, stability, or targeted delivery mechanisms. ajol.info

Research in this area focuses on synthesizing compounds that may exhibit enhanced conversion to active metabolites, reduced formation of toxic byproducts, or improved targeting to specific cell types or tissues. ajol.info Exploring novel chemical modifications to the azathioprine structure or developing prodrug strategies that release the active compound more efficiently or selectively are key areas of future synthetic chemistry research. The goal is to create new chemical entities with a more favorable therapeutic index and reduced inter-individual variability in response.

Q & A

Advanced Research Question

  • Sensitivity analysis : Reassess outcomes after excluding studies with high risk of bias (e.g., unblinded designs) .
  • Heterogeneity testing : Use I2I^2 statistics to quantify variability; if I2>50%I^2 > 50\%, explore subgroup analyses (e.g., disease severity, co-therapies) .
  • Systematic review frameworks : Follow scoping study methodologies to contextualize contradictions, including consultation with clinical experts .

What chromatographic techniques are recommended for detecting impurities like mercaptopurine in azathioprine sodium formulations?

Advanced Research Question

  • TLC with UV detection : Apply 15 µL of a 100 µg/mL mercaptopurine reference solution alongside test samples. Resolution between spots must exceed 1.5 .
  • Validation parameters : Include specificity (no interference from excipients), limit of detection (LOD ≤0.05%), and recovery rates (90–110%) per ICH guidelines .

What are the USP requirements for acceptable endotoxin levels in azathioprine sodium injectable formulations?

Basic Research Question
USP mandates endotoxin levels ≤1.0 USP endotoxin units per mg of azathioprine sodium. Testing follows the bacterial endotoxins test (BET) using limulus amebocyte lysate (LAL) methodology .

What statistical approaches are appropriate for analyzing time-to-event outcomes in longitudinal studies of azathioprine sodium therapy?

Advanced Research Question

  • Kaplan-Meier analysis : Estimate survival curves for relapse-free intervals, with log-rank tests to compare treatment arms .
  • Cox proportional hazards models : Adjust for covariates (e.g., baseline disease activity, concurrent immunosuppressants) .
  • Competing risks analysis : Account for non-relapse events (e.g., treatment discontinuation due to toxicity) .

What validation parameters must be documented when developing new HPLC methods for azathioprine sodium quantification?

Basic Research Question
Parameters per FDA guidelines include:

  • Linearity : R20.99R^2 ≥ 0.99 over 50–150% of target concentration.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Robustness : Evaluate effects of mobile phase pH (±0.2) and flow rate (±10%) on retention times .

How can researchers optimize experimental protocols to minimize confounding variables in preclinical studies of azathioprine sodium's metabolite activity?

Advanced Research Question

  • Controlled metabolite conversion : Use liver microsomal fractions with standardized CYP450 activity to simulate in vivo metabolism .
  • Cell culture synchronization : Mitigate cell cycle phase variability in lymphocyte proliferation assays .
  • Blinded sample processing : Assign unique identifiers to samples to prevent analyst bias during HPLC analysis .

What strategies enhance the reproducibility of polarographic assays for azathioprine sodium quantification across laboratory settings?

Advanced Research Question

  • Deaeration protocols : Saturate solutions with nitrogen for 10 minutes pre-analysis to eliminate oxygen interference .
  • Instrument calibration : Daily verification using USP reference standards, with temperature control (±1°C) during measurements .
  • Interlaboratory validation : Share raw polarograms and calibration data via repositories like Figshare to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.